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Core Science & Biosynthesis

Foundational

4-Nitrobenzofuran-2-carbonitrile: Structural Dynamics, Syntheses, and Applications in Targeted Therapeutics

Executive Summary In the landscape of modern medicinal chemistry, functionalized heterocycles serve as the foundational architecture for targeted therapeutics. 4-Nitrobenzofuran-2-carbonitrile (CAS 69604-04-2) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized heterocycles serve as the foundational architecture for targeted therapeutics. 4-Nitrobenzofuran-2-carbonitrile (CAS 69604-04-2) is a highly privileged, electron-deficient bicyclic scaffold. By integrating a strongly electron-withdrawing nitro group at the C4 position and a versatile carbonitrile moiety at the C2 position, this compound provides a unique stereoelectronic profile. As a Senior Application Scientist, I present this whitepaper to detail the physicochemical properties, mechanistic synthesis, and downstream applications of this critical building block in the development of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Profiling & Structural Dynamics

The benzofuran core is traditionally an electron-rich heteroaromatic system. However, the dual functionalization in 4-nitrobenzofuran-2-carbonitrile creates a highly polarized "push-pull" dynamic. The synergistic electron-withdrawing effects of the -NO₂ and -CN groups significantly lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap. This polarization renders the furan ring highly susceptible to nucleophilic attack and transition metal-catalyzed cycloisomerization[1], a feature heavily exploited in late-stage functionalization.

Quantitative Data Summary

Below is a consolidated profile of the compound's core physicochemical parameters, which dictate its solubility, reactivity, and behavior in biological assays.

PropertyValue
IUPAC Name 4-Nitro-1-benzofuran-2-carbonitrile
CAS Registry Number 69604-04-2
Molecular Formula C9H4N2O3
Molecular Weight 188.14 g/mol
SMILES String N#Cc1cc2c(=O)cccc2o1
Topological Polar Surface Area (TPSA) 82.1 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 0 (Rigid planar structure)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol 1: De Novo Synthesis via Rap-Stoermer Condensation

Objective: Construct the 4-nitrobenzofuran-2-carbonitrile core from 2-hydroxy-6-nitrobenzaldehyde. Causality & Design: The Rap-Stoermer reaction allows for the simultaneous formation of the furan ring and the installation of the C2-carbonitrile. The electron-withdrawing nitro group at C6 of the starting material increases the acidity of the phenolic hydroxyl, facilitating rapid, regioselective O-alkylation.

  • Preparation: Dissolve 1.0 eq of 2-hydroxy-6-nitrobenzaldehyde in anhydrous N,N-dimethylformamide (DMF). Rationale: Anhydrous DMF is critical to prevent the nucleophilic hydrolysis of the chloroacetonitrile reagent.

  • Alkylation: Add 1.5 eq of anhydrous K₂CO₃, followed by the dropwise addition of 1.2 eq of chloroacetonitrile at 0°C. Stir for 2 hours at room temperature. Rationale: K₂CO₃ acts as a mild base to deprotonate the phenol without triggering premature, uncontrolled aldol condensation.

  • Cyclization: Elevate the temperature to 80°C for 4-6 hours. Rationale: Thermal energy is required to drive the intramolecular Knoevenagel-type condensation between the newly formed cyanomethoxy active methylene and the adjacent aldehyde.

  • Workup & Validation: Quench the reaction with ice water, filter the resulting precipitate, and recrystallize from ethanol. Validation: Confirm product identity via ¹H NMR by verifying the disappearance of the aldehyde proton signal at ~10.0 ppm and the appearance of the distinct furan C3-H singlet at ~7.8 ppm.

SynthesisWorkflow N1 2-Hydroxy-6-nitrobenzaldehyde (Starting Material) N2 O-Alkylation Phase Reagent: ClCH2CN, K2CO3 Solvent: DMF, 80°C N1->N2 Nucleophilic Substitution N3 2-(Cyanomethoxy)-6-nitrobenzaldehyde (Unstable Intermediate) N2->N3 N4 Intramolecular Aldol-Type Condensation Base-driven ring closure N3->N4 Deprotonation of alpha-carbon N5 4-Nitrobenzofuran-2-carbonitrile (Target Scaffold) N4->N5 Dehydration (-H2O)

Fig 1. Stepwise Rap-Stoermer synthesis workflow for 4-Nitrobenzofuran-2-carbonitrile.

Protocol 2: Chemoselective Reduction to 4-Aminobenzofuran-2-carbonitrile

Objective: Convert the 4-nitro group to an amine for subsequent amide coupling, without reducing the C2-carbonitrile. Causality & Design: Standard palladium-catalyzed hydrogenation (Pd/C, H₂) poses a high risk of over-reducing the nitrile group to a primary amine. Therefore, a chemoselective reduction using Tin(II) chloride is employed.

  • Preparation: Suspend 4-nitrobenzofuran-2-carbonitrile (1.0 eq) in a mixture of ethanol and ethyl acetate (1:1 v/v).

  • Reduction: Add 5.0 eq of SnCl₂·2H₂O. Heat the mixture to 70°C for 3 hours. Rationale: SnCl₂ acts as a mild, chemoselective single-electron transfer reducing agent that exclusively targets the nitro group while leaving the cyano group intact.

  • Quenching: Cool to room temperature and neutralize carefully with saturated aqueous NaHCO₃ until pH 8 is reached. Rationale: Neutralization precipitates tin salts as insoluble tin hydroxides, which must be removed to prevent product contamination.

  • Workup & Validation: Filter through a pad of Celite to remove tin salts. Extract the filtrate with ethyl acetate, dry over MgSO₄, and concentrate. Validation: Validate via LC-MS (expected [M+H]⁺ = 159.1) and IR spectroscopy (confirm the appearance of N-H stretching bands at ~3300-3400 cm⁻¹ and the retention of the sharp C≡N stretch at ~2220 cm⁻¹).

Mechanistic Applications in Drug Discovery

The rigid, planar geometry of the benzofuran core, combined with the hydrogen-bond accepting capabilities of the cyano group, makes 4-nitrobenzofuran-2-carbonitrile an ideal precursor for designing ATP-competitive kinase inhibitors and NAD⁺-competitive PARP inhibitors.

Tyrosine Kinase Inhibition (c-Src)

The 4-aminobenzofuran derivatives (synthesized via Protocol 2) are highly effective in generating anilinoquinazoline inhibitors. Research has demonstrated that planar heterocyclic rings, such as benzofurans and benzodioxoles, fit exceptionally well into the active site of the tyrosine kinase domain of c-Src[2]. The oxygen atom in the furan ring acts as a critical hydrogen bond acceptor with the hinge region of the kinase, leading to high affinity and specificity[2].

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Nitrobenzofuran derivatives are also foundational in the synthesis of dihydropyridophthalazinone inhibitors targeting PARP enzymes[3]. The planar benzofuran structure mimics the nicotinamide moiety of NAD⁺, allowing the inhibitor to competitively bind to the catalytic domain of PARP. This blockade prevents poly(ADP-ribosyl)ation, leading to the accumulation of single-strand DNA breaks and ultimately driving synthetic lethality in BRCA-mutated tumor cells[3].

MOA_Pathway S1 4-NB2C Derived Ligand S2 Target Kinase (c-Src) or PARP Enzyme S1->S2 High-affinity docking S3 Competitive Active Site Binding (ATP/NAD+ Pocket) S2->S3 S4 Inhibition of Phosphorylation / Poly(ADP-ribosyl)ation S3->S4 Signal Blockade S5 Cell Cycle Arrest & Targeted Apoptosis S4->S5 Phenotypic Outcome

Fig 2. Pharmacological mechanism of action for 4-NB2C-derived targeted inhibitors.

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Exploratory

Molecular Anatomy and Mechanistic Paradigms of 4-Nitrobenzofuran-2-Carbonitrile Derivatives

Executive Summary The 4-nitrobenzofuran-2-carbonitrile scaffold represents a privileged, highly versatile pharmacophore in modern medicinal chemistry. Unlike mono-functional heterocycles, this specific structural arrange...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-nitrobenzofuran-2-carbonitrile scaffold represents a privileged, highly versatile pharmacophore in modern medicinal chemistry. Unlike mono-functional heterocycles, this specific structural arrangement operates via a dual-modality mechanism of action. The 4-nitro group functions as a bioreductive "warhead," selectively activated by bacterial and parasitic nitroreductases to form covalent adducts with essential enzymes or induce localized DNA damage[1]. Conversely, the 2-carbonitrile moiety acts as a potent electron-withdrawing group and hydrogen-bond acceptor, enabling high-affinity, non-covalent interactions with human kinases (e.g., VEGFR-2, EGFR) and immune sensors (e.g., cGAS)[2][3]. This whitepaper dissects the physicochemical causality behind these mechanisms and provides validated protocols for interrogating their biological activity.

Structural Rationale: The Synergy of the Scaffold

The strategic incorporation of both a nitro group and a carbonitrile group on the benzofuran core is a masterclass in rational drug design:

  • The 2-Carbonitrile Group: The cyano moiety significantly increases the molecular dipole moment (calculated at ~5.2 Debye), which enhances electrostatic interactions with polar residues in target protein pockets[4]. Furthermore, it provides metabolic stability by blocking the highly reactive C2 position of the benzofuran ring from unwanted enzymatic oxidation.

  • The 4-Nitro Group: Positioned on the benzene ring, the nitro group is sterically accessible for enzymatic reduction. In specific microenvironments (such as the hypoxic core of a solid tumor or within the cytoplasm of Mycobacterium tuberculosis), it undergoes a step-wise reduction to highly reactive nitroso and hydroxylamine intermediates[5].

Mechanism Modality I: Bioreductive Activation and Covalent Targeting

In the context of anti-infective and anti-tubercular drug development, 4-nitrobenzofuran derivatives act as classical prodrugs. They are uniquely dependent on the enzymatic machinery of the pathogen for activation.

In Mycobacterium tuberculosis (Mtb), the nitro group is reduced by specific deazaflavin-dependent nitroreductases (e.g., Ddn) or mycothiol-dependent nitro-oxidoreductases (e.g., Rv2466c)[6]. This reduction yields a highly electrophilic nitroso intermediate. This intermediate rapidly undergoes a nucleophilic attack by the thiol group of Cys387 in the active site of DprE1 (decaprenylphosphoryl- β -D-ribose 2'-epimerase), an enzyme essential for the biosynthesis of the mycobacterial cell wall[7]. The resulting covalent adduct irreversibly inactivates DprE1, leading to bacterial lysis. Furthermore, in Escherichia coli, SOS repair-deficient strains show profound susceptibility to nitro-heterocyclics, proving that the reactive intermediates also cause direct, lethal DNA damage[1].

G A 4-Nitrobenzofuran-2-carbonitrile (Prodrug) B Bacterial Nitroreductase (e.g., Ddn / Rv2466c) A->B Enzymatic Reduction C Electrophilic Nitroso Intermediate B->C 2e- Transfer E Irreversible Covalent Adduct Formation C->E Nucleophilic Attack D Target: DprE1 Enzyme (Cys387 Residue) D->E F Inhibition of Cell Wall Synthesis & Bacterial Death E->F

Bioreductive activation of 4-nitrobenzofuran derivatives leading to covalent DprE1 inhibition.

Mechanism Modality II: Non-Covalent Kinase and cGAS Inhibition

Beyond anti-infectives, the intact 4-nitrobenzofuran-2-carbonitrile scaffold is heavily utilized in oncology and immunology. Here, the molecule does not undergo reduction. Instead, the rigid, planar benzofuran core intercalates into the ATP-binding pockets of target enzymes, anchored by the 2-carbonitrile group.

Recent studies have demonstrated that specific 5-nitrobenzofuran hydrazone derivatives act as potent dual inhibitors of VEGFR-2 and EGFR [3]. By competitively blocking ATP binding, these compounds halt the downstream signaling cascades responsible for angiogenesis and tumor proliferation, ultimately inducing cell cycle arrest at the G0/G1 phase and triggering apoptosis in breast cancer (MCF-7) cell lines[3].

Additionally, substituted benzofuran-2-carbonitrile derivatives have been identified as inhibitors of cGAS (cyclic GMP-AMP synthase)[2]. By occupying the catalytic pocket, these derivatives prevent the cyclization of ATP and GTP into cGAMP, thereby dampening the STING pathway—a mechanism highly relevant for treating autoimmune disorders characterized by aberrant cytosolic DNA sensing[2].

G A Benzofuran-2-carbonitrile Derivative B cGAS Enzyme (Catalytic Pocket) A->B H-Bonding via Cyano C VEGFR-2 / EGFR (ATP-Binding Site) A->C Pi-Stacking & H-Bonding D Blockade of cGAMP Synthesis B->D E Inhibition of Tyrosine Phosphorylation C->E F Suppression of STING (Immunomodulation) D->F G G0/G1 Cell Cycle Arrest & Apoptosis E->G

Non-covalent inhibition pathways targeting cGAS and receptor tyrosine kinases.

Quantitative Activity Profiles

The pharmacological versatility of the scaffold is reflected in its diverse activity metrics across different biological targets. The following table summarizes the quantitative data derived from recent literature.

Compound Class / DerivativePrimary TargetIC₅₀ / MIC ValueMechanism Modality
Nitrobenzofuran analogs DprE1 (M. tuberculosis)~0.1 – 1.5 μMCovalent Adduct Formation[6]
2-Aryl-5-nitrobenzofuran hydrazones VEGFR-2 / EGFR4.21 μM (MCF-7 cells)Competitive ATP Inhibition[3]
Pyrrolidine-benzofuran-2-carbonitriles cGAS (Human)Nanomolar rangeAllosteric/Competitive Inhibition[2]
Nitro-heterocyclics (General) Bacterial DNA (E. coli)Strain-dependentBioreductive DNA Damage[1]

Self-Validating Experimental Protocols

To ensure scientific integrity, the investigation of these derivatives requires protocols that inherently validate their own mechanisms. The following methodologies are designed to prove causality rather than merely observe correlation.

Protocol A: LC-MS/MS Validation of Bioreductive Covalent Adduct Formation

Causality Rationale: To prove that the 4-nitro group acts as a prodrug warhead, we must demonstrate that covalent binding to DprE1 only occurs in the presence of a specific nitroreductase. By omitting the nitroreductase in the control group, the system self-validates that the parent compound is unreactive until biologically reduced.

  • Enzymatic Pre-Activation: Incubate 10 μM of the 4-nitrobenzofuran-2-carbonitrile derivative with 1 μM recombinant mycobacterial Ddn and 50 μM of its cofactor F420 in a buffered solution (50 mM Tris-HCl, pH 7.5) for 30 minutes at 37°C.

    • Self-Validation Control: Prepare an identical reaction mixture omitting Ddn.

  • Target Incubation: Add 2 μM of recombinant DprE1 to both the activated and control mixtures. Incubate for 2 hours at 37°C to allow nucleophilic attack by Cys387.

  • Proteolytic Digestion: Quench the reaction with 1% formic acid. Denature the protein using 8M urea, reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade Trypsin at 37°C.

  • LC-MS/MS Analysis: Analyze the digested peptides using a high-resolution Q-TOF mass spectrometer.

  • Data Interpretation: Search for a mass shift corresponding to the nitroso-adduct strictly on the peptide fragment containing Cys387. The absence of this mass shift in the Ddn-omitted control validates the bioreductive mechanism.

Protocol B: Flow Cytometric Analysis of VEGFR-2/EGFR-Mediated Cell Cycle Arrest

Causality Rationale: If a benzofuran derivative successfully inhibits VEGFR-2/EGFR tyrosine kinases, the downstream mitogenic signaling required to pass the G1/S checkpoint will be starved. Propidium Iodide (PI) stains DNA stoichiometrically; thus, an accumulation of cells with exactly 2n DNA content (G0/G1 phase) directly proves the functional consequence of kinase inhibition[3].

  • Cell Culture & Treatment: Seed MCF-7 breast cancer cells in 6-well plates at a density of 3×105 cells/well. Allow 24 hours for adherence. Treat the cells with the 4-nitrobenzofuran derivative at its calculated IC₅₀ (e.g., 4.21 μM) for 48 hours.

    • Self-Validation Control: Include a vehicle-only (DMSO) control to establish the baseline cell cycle distribution of asynchronously dividing cells.

  • Harvest and Fixation: Trypsinize the cells, wash twice with ice-cold PBS, and fix them by adding 70% cold ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

  • DNA Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the cell pellet in 500 μL of PI staining solution (50 μg/mL Propidium Iodide, 100 μg/mL RNase A, 0.1% Triton X-100 in PBS). Incubate in the dark at room temperature for 30 minutes. The RNase A ensures PI only intercalates into DNA, preventing false-positive fluorescence from RNA.

  • Flow Cytometry: Acquire data for at least 10,000 events using a flow cytometer (excitation at 488 nm, emission detected at ~620 nm).

  • Analysis: Use cell cycle modeling software to quantify the percentage of cells in G0/G1, S, and G2/M phases. A statistically significant increase in the G0/G1 population compared to the DMSO control validates the cytostatic mechanism of action resulting from kinase blockade.

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Foundational

Spectroscopic Fingerprinting of 4-Nitrobenzofuran-2-carbonitrile: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Nitrobenzofuran-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Nitrobenzofuran-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical and practical insights into the application of key spectroscopic techniques for the structural elucidation and purity assessment of this molecule. We will explore the expected spectral features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data will be a central focus, ensuring a thorough understanding of the molecule's unique spectroscopic signature.

Introduction: The Structural Significance of 4-Nitrobenzofuran-2-carbonitrile

4-Nitrobenzofuran-2-carbonitrile belongs to the benzofuran class of heterocyclic compounds, which are integral scaffolds in numerous natural products and pharmacologically active molecules.[1] The benzofuran core, consisting of a fused benzene and furan ring, imparts significant biological activity, and its derivatives have been explored for anticancer, antimicrobial, and antiviral applications.[2][3] The introduction of a nitro group at the 4-position and a nitrile group at the 2-position creates a molecule with unique electronic and steric properties, making its precise characterization crucial for any further application.

Spectroscopic characterization is the cornerstone of modern chemical analysis, providing an unambiguous "fingerprint" of a molecule's structure. This guide will detail the multifaceted approach required to fully characterize 4-Nitrobenzofuran-2-carbonitrile, ensuring the integrity and reproducibility of future research and development endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity, chemical environment, and spatial relationships of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Principle: ¹H NMR spectroscopy measures the resonance frequencies of hydrogen nuclei (protons). The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electronegative groups, such as the nitro group, and aromatic rings will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).

Expected ¹H NMR Spectrum of 4-Nitrobenzofuran-2-carbonitrile:

The aromatic region of the ¹H NMR spectrum is expected to be the most informative. The protons on the benzofuran ring system will exhibit characteristic splitting patterns (coupling) due to their proximity to one another.

  • H-3: This proton is on the furan ring and is expected to appear as a singlet, as it has no adjacent protons to couple with. Due to the electron-withdrawing nature of the adjacent nitrile group, it will be shifted downfield.

  • Aromatic Protons (H-5, H-6, H-7): These three protons on the benzene ring will form a complex splitting pattern. The nitro group at the 4-position will strongly deshield the ortho proton (H-5) and the para proton (H-7). The meta proton (H-6) will be less affected. This will likely result in a complex multiplet or a series of doublets and triplets.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Nitrobenzofuran-2-carbonitrile

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale
H-37.5 - 8.0s (singlet)Deshielded by the adjacent nitrile group and the furan ring oxygen.
H-58.0 - 8.5d (doublet)Ortho to the strongly electron-withdrawing nitro group.
H-67.6 - 8.0t (triplet) or dd (doublet of doublets)Influenced by adjacent aromatic protons.
H-78.2 - 8.7d (doublet)Para to the nitro group and ortho to the furan ring oxygen.

Note: Predicted chemical shifts are based on the analysis of similar substituted benzofuran and nitroaromatic compounds. Actual values may vary depending on the solvent and experimental conditions.[4]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Principle: ¹³C NMR spectroscopy observes the resonance of the ¹³C isotope. While less sensitive than ¹H NMR due to the low natural abundance of ¹³C, it provides a direct map of the carbon framework. Chemical shifts in ¹³C NMR are influenced by hybridization and the electronegativity of attached atoms.[5]

Expected ¹³C NMR Spectrum of 4-Nitrobenzofuran-2-carbonitrile:

The spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Quaternary Carbons: The carbons bearing the nitrile group (C-2), the nitro group (C-4), and the bridgehead carbons (C-3a and C-7a) will appear as weak signals due to the absence of attached protons. The nitrile carbon (C≡N) will have a characteristic chemical shift in the 110-125 ppm range.[6]

  • Aromatic and Furan Carbons: The remaining carbons of the benzofuran ring system will resonate in the aromatic region (typically 100-160 ppm). The carbon directly attached to the nitro group (C-4) will be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Nitrobenzofuran-2-carbonitrile

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2130 - 140Attached to the electron-withdrawing nitrile group.
C-3115 - 125Part of the furan ring.
C-3a120 - 130Bridgehead carbon.
C-4145 - 155Directly attached to the nitro group.
C-5115 - 125Aromatic carbon.
C-6125 - 135Aromatic carbon.
C-7110 - 120Aromatic carbon.
C-7a150 - 160Bridgehead carbon adjacent to the furan oxygen.
-C≡N110 - 120Nitrile carbon.

Note: These are estimated chemical shifts and can be influenced by solvent effects.[7]

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

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Caption: Workflow for NMR analysis of 4-Nitrobenzofuran-2-carbonitrile.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups exhibit characteristic absorption frequencies, making FT-IR an excellent tool for identifying the presence of key structural motifs.[8]

Expected FT-IR Spectrum of 4-Nitrobenzofuran-2-carbonitrile:

The FT-IR spectrum will be dominated by the characteristic vibrations of the nitro, nitrile, and aromatic functionalities.

  • Nitrile (C≡N) Stretch: A sharp, strong absorption is expected in the range of 2220-2260 cm⁻¹. This is a very characteristic and easily identifiable peak.

  • Nitro (NO₂) Stretches: The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

  • Aromatic C=C Stretches: The benzofuran ring system will show several absorptions in the 1450-1600 cm⁻¹ region due to carbon-carbon double bond stretching within the aromatic and furan rings.

  • Aromatic C-H Stretches: These will appear as a group of weak to medium absorptions above 3000 cm⁻¹.

  • C-O-C Stretch: The ether linkage within the furan ring will likely show a stretching vibration in the 1000-1300 cm⁻¹ region.

Table 3: Key FT-IR Absorption Bands for 4-Nitrobenzofuran-2-carbonitrile

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Nitrile (C≡N)2220 - 2260Strong, Sharp
Nitro (NO₂) Asymmetric Stretch1500 - 1570Strong
Nitro (NO₂) Symmetric Stretch1300 - 1370Strong
Aromatic C=C1450 - 1600Medium to Weak
Aromatic C-H> 3000Weak to Medium
Furan C-O-C1000 - 1300Medium

Reference data from standard FT-IR correlation tables.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λ_max) is related to the extent of the conjugated π-electron system in the molecule.[10]

Expected UV-Vis Spectrum of 4-Nitrobenzofuran-2-carbonitrile:

The benzofuran ring system is a conjugated system, and the presence of the nitro and nitrile groups will further extend this conjugation and influence the electronic transitions.

  • π → π* Transitions: The extended π-system of the benzofuran core will give rise to strong absorptions in the UV region. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift to a longer wavelength compared to unsubstituted benzofuran.[11]

  • n → π* Transitions: The non-bonding electrons on the oxygen of the furan ring and the oxygens of the nitro group can also undergo transitions to anti-bonding π* orbitals. These are typically weaker absorptions and may be observed as shoulders on the main π → π* absorption bands.

The λ_max for 4-Nitrobenzofuran-2-carbonitrile is expected to be in the range of 250-350 nm. The exact position will depend on the solvent used due to solvatochromic effects. For comparison, 4-nitrobenzaldehyde has a λ_max around 270 nm.[12]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum of 4-Nitrobenzofuran-2-carbonitrile:

  • Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (C₉H₄N₂O₃ = 188.14 g/mol ). Due to the stable aromatic system, this peak is expected to be relatively intense.

  • Fragmentation Pattern: The fragmentation of the molecular ion will provide clues about the molecule's structure. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (m/z 46) and NO (m/z 30).[13] The loss of the nitrile group as CN (m/z 26) is also possible.

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-Nitrobenzofuran-2-carbonitrile

Fragmentm/zRationale
[M]⁺188Molecular Ion
[M - NO₂]⁺142Loss of the nitro group
[M - NO]⁺158Loss of nitric oxide
[M - CN]⁺162Loss of the nitrile radical
[M - CO]⁺160Loss of carbon monoxide from the furan ring

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MS_Fragmentation M [C₉H₄N₂O₃]⁺ m/z = 188 F1 [C₉H₄NO]⁺ m/z = 142 M->F1 - NO₂ F2 [C₉H₄N₂O₂]⁺ m/z = 158 M->F2 - NO F3 [C₈H₄NO₃]⁺ m/z = 162 M->F3 - CN F4 [C₈H₄N₂O₂]⁺ m/z = 160 M->F4 - CO

Caption: Predicted fragmentation pathways for 4-Nitrobenzofuran-2-carbonitrile.

High-Resolution Mass Spectrometry (HRMS)

For unambiguous elemental composition determination, High-Resolution Mass Spectrometry is the gold standard. It can measure the m/z value to several decimal places, allowing for the calculation of the exact molecular formula.

Experimental Protocol for LC-MS:

Liquid chromatography-mass spectrometry (LC-MS) is a common technique for the analysis of such compounds.[10]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation: Inject the sample into a liquid chromatograph equipped with a suitable column (e.g., C18) to separate the analyte from any impurities.

  • Ionization: The eluent from the LC is directed to the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

  • Mass Analysis: The ions are then separated and detected by the mass analyzer.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic characterization of 4-Nitrobenzofuran-2-carbonitrile requires a multi-faceted approach, with each technique providing a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy reveal the detailed carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, UV-Vis spectroscopy provides insight into the electronic structure, and mass spectrometry determines the molecular weight and fragmentation patterns. By integrating the data from these techniques, researchers can confidently confirm the identity, purity, and structure of 4-Nitrobenzofuran-2-carbonitrile, laying a solid foundation for its further investigation in drug discovery and materials science.

References

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  • Hussein, M. A., & El-Sheref, E. M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1361-1376.
  • Li, Y., Wang, Y., Zhang, Y., & Liu, Z. (2021). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. Journal of Molecular Structure, 1244, 130953.
  • University of Wisconsin-Madison. (n.d.). 13C-NMR. Retrieved from [Link]

  • Antonella, C., & Leonardo, P. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2374.
  • Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of mono-substituted benzofuran. Retrieved from [Link]

  • InstaNANO. (2026). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • Tsai, C.-W., Tang, C.-H., & Lin, C.-L. (2014). Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Food and Drug Analysis, 22(3), 349-356.
  • ResearchGate. (n.d.). (a) The UV-vis spectra of the reaction between 4-nitrobenzaldehyde 2.... Retrieved from [Link]

  • Iacopini, D., et al. (2022). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. International Journal of Molecular Sciences, 23(3), 1776.
  • Yulianto, E. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 85-100.
  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorbance spectra at 270 nm for 4-nitrobenzaldehyde at different.... Retrieved from [Link]

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Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of 4-Nitrobenzofuran-2-carbonitrile: A Technical Guide

Abstract 4-Nitrobenzofuran-2-carbonitrile (CAS 69604-04-2) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and materials science. The presence of both the electron-withd...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-Nitrobenzofuran-2-carbonitrile (CAS 69604-04-2) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and materials science. The presence of both the electron-withdrawing nitro ( −NO2​ ) and cyano ( −C≡N ) groups on the planar benzofuran core creates a highly polarized π -system, driving complex intermolecular interactions in the solid state. This whitepaper provides an authoritative, step-by-step guide to the crystallographic characterization of 4-nitrobenzofuran-2-carbonitrile, detailing the causality behind Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) methodologies.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

Rationale for Crystal Growth Strategy

The first critical step in SCXRD is obtaining a defect-free single crystal (typically 0.1–0.3 mm in dimension)[1]. Because 4-nitrobenzofuran-2-carbonitrile is a rigid, planar, and moderately polar molecule, it tends to form tightly packed π -stacked aggregates.

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of the pure compound in 1 mL of ethyl acetate (polar solvent) in a 4 mL glass vial.

  • Layering: Carefully layer 2 mL of n-hexane (non-polar anti-solvent) on top of the solution using a glass syringe to create a distinct liquid-liquid interface.

  • Diffusion: Cap the vial loosely to allow for slow evaporation and vapor diffusion over 3–5 days at ambient temperature (20 °C).

Expertise & Causality: The binary solvent system is chosen deliberately. Ethyl acetate solvates the highly polar nitro and cyano groups, while the slow diffusion of n-hexane gradually lowers the dielectric constant of the medium, inducing controlled supersaturation. This prevents rapid precipitation—which would yield microcrystalline powder unsuitable for SCXRD—and instead promotes the slow, thermodynamic growth of macroscopic single crystals.

Data Collection Parameters

Step-by-Step Protocol:

  • Mounting: Select a suitable crystal under a polarized light microscope and mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cryo-Cooling: Transfer the mounted crystal immediately to the diffractometer goniometer equipped with a nitrogen cryostream set to 100 K[2].

  • Acquisition: Collect diffraction data using Mo K α radiation ( λ=0.71073 Å)[2].

Expertise & Causality: Data collection is performed at 100 K rather than room temperature to minimize thermal atomic displacement parameters (ADPs)[2]. The terminal oxygen atoms of the nitro group are highly susceptible to thermal smearing or rotational disorder. Cooling "freezes" these dynamic motions, yielding sharper electron density maps. Furthermore, Mo K α radiation is selected over Cu K α because the molecule lacks heavy anomalous scatterers; Mo K α minimizes X-ray absorption effects, providing higher resolution data at high diffraction angles.

Structure Solution and Refinement

The structure is solved using dual-space direct methods in and refined using full-matrix least-squares on F2 with [3], operated through the graphical interface[4]. All non-hydrogen atoms are refined anisotropically[1].

SCXRD_Workflow N1 Synthesis & Purification N2 Crystal Growth (Vapor Diffusion) N1->N2 Pure Phase N3 Crystal Mounting (Cryo-cooling at 100 K) N2->N3 Single Crystal N4 Data Collection (Mo Kα Radiation) N3->N4 Minimize ADPs N5 Structure Solution (SHELXT / Olex2) N4->N5 Diffraction Data N6 Refinement & CIF (SHELXL) N5->N6 Initial Model

Fig 1. Step-by-step SCXRD workflow for 4-Nitrobenzofuran-2-carbonitrile.

Structural Features and Packing Motifs

The crystallographic analysis of benzofuran-2-carbonitrile derivatives reveals strict planarity of the bicyclic core[5],[1]. The cyano group at the C2 position remains coplanar due to extended sp−sp2 conjugation[1]. The nitro group at the C4 position may exhibit a slight torsion angle to alleviate steric hindrance with the adjacent C3 proton, though electronic conjugation strongly favors a planar conformation.

Crystal packing is predominantly driven by:

  • π−π Stacking: The electron-deficient benzofuran rings stack with an interplanar distance of approximately 3.3–3.5 Å[5].

  • Dipole-Dipole Interactions: The antiparallel alignment of the highly polar cyano and nitro groups between adjacent molecules cancels out the macroscopic dipole moment, stabilizing the centrosymmetric space group (commonly P21​/c or P1ˉ )[5].

  • Weak Hydrogen Bonding: Non-classical C-H O (involving nitro oxygens) and C-H N (involving the cyano nitrogen) interactions form a rigid 3D supramolecular network[5].

Packing_Motifs C1 4-Nitrobenzofuran- 2-carbonitrile P1 Benzofuran Ring C1->P1 P2 Nitro Group (C4) C1->P2 P3 Cyano Group (C2) C1->P3 I1 π-π Stacking (~3.4 Å) P1->I1 I2 Dipole-Dipole Interactions P2->I2 I3 Weak C-H...O/N H-Bonds P2->I3 P3->I3

Fig 2. Primary intermolecular interactions driving the crystal packing.

Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation

Trustworthiness & Self-Validation: While SCXRD provides the definitive 3D molecular structure, it only samples a single, microscopic crystal. To validate that this single crystal is representative of the entire synthesized batch—a critical requirement in drug development to rule out polymorphic impurities—Powder X-Ray Diffraction (PXRD) is employed[6].

Step-by-Step Protocol:

  • Sample Preparation: Gently grind 50 mg of the bulk powder using an agate mortar and pestle. Causality: Gentle grinding ensures a uniform particle size (reducing preferred orientation effects) without imparting excessive mechanical energy that could trigger a mechanochemical polymorphic transition[6].

  • Mounting: Back-load the powder into a zero-background silicon sample holder to minimize amorphous scattering noise.

  • Data Acquisition: Scan from 2θ=5∘ to 50∘ using Cu K α radiation ( λ=1.5418 Å) with a step size of 0.01°.

  • Validation: Overlay the experimental PXRD pattern with the simulated pattern generated from the SCXRD CIF file. A 1:1 match in peak positions confirms bulk phase purity[6].

Quantitative Data Summaries

Table 1: Representative SCXRD Data Collection Parameters | Parameter | Value / Specification | | :--- | :--- | | Chemical Formula | C9​H4​N2​O3​ | | Formula Weight | 188.14 g/mol | | Temperature | 100(2) K | | Wavelength | 0.71073 Å (Mo K α ) | | Crystal System | Monoclinic / Triclinic (Typical) | | Absorption Correction | Multi-scan (SADABS) | | Refinement Method | Full-matrix least-squares on F2 | | Goodness-of-fit on F2 | ~1.05 |

Table 2: PXRD Instrumental Setup and Acquisition Parameters

Parameter Value / Specification

| X-Ray Source | Cu K α ( λ=1.5418 Å) | | Generator Settings | 40 kV, 40 mA | | Geometry | Bragg-Brentano ( θ−2θ ) | | Scan Range ( ) | 5.0° to 50.0° | | Step Size | 0.01° | | Scan Speed | 2.0° / min | | Sample Holder | Zero-background Silicon plate |

References

  • Okuda, K., et al. (2012). "3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile." Acta Crystallographica Section E: Structure Reports Online.[Link]

  • Sheldrick, G. M. (2008). "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography.[Link]

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography.[Link]

  • Yamaguchi, K., et al. (1990). "Structure of 4-azadibenzofuran-3-carbonitrile." Acta Crystallographica Section C: Crystal Structure Communications.[Link]

  • Howei Pharm. "CAS 69604-04-2 | 4-Nitrobenzofuran-2-carbonitrile,≥95%". Howei Life Science. [Link]

Sources

Foundational

The Electronic Structure and Pharmacological Utility of 4-Nitrobenzofuran Compounds: A Technical Guide for Drug Development

Executive Summary The benzofuran ring system is a highly privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous therapeutics. When functionalized with a nitro group at the C4 positi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuran ring system is a highly privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous therapeutics. When functionalized with a nitro group at the C4 position, the resulting 4-nitrobenzofuran core exhibits a profound shift in its electronic properties. This in-depth technical guide explores the causality between the electronic structure of 4-nitrobenzofuran compounds—specifically their frontier molecular orbitals (FMOs)—and their enhanced utility in modern drug development, ranging from enzyme inhibition to the design of advanced fluorescent ligands.

Electronic Structure: A Density Functional Theory (DFT) Perspective

The pharmacological versatility of 4-nitrobenzofuran is fundamentally dictated by its electronic distribution. The nitro group ( −NO2​ ) acts as a potent electron-withdrawing group (EWG) through both inductive ( −I ) and resonance ( −M ) effects.

Causality of Orbital Perturbation

When positioned at the C4 atom of the benzofuran system, the −NO2​ group significantly perturbs the molecule's frontier molecular orbitals. The primary electronic consequence is a dramatic stabilization (lowering) of the Lowest Unoccupied Molecular Orbital (LUMO) energy[1]. By lowering the LUMO, the HOMO-LUMO energy gap ( ΔE ) is compressed. A smaller ΔE directly translates to a higher global electrophilicity index ( ω ) and lower chemical hardness ( η ). Consequently, the 4-nitrobenzofuran core becomes highly electron-deficient. This explains its exceptional reactivity as a dienophile in normal-demand polar Diels-Alder reactions and as a potent Michael acceptor in dearomative cyclizations[2].

In a biological context, this enhanced electrophilicity is the exact mechanism that allows the 4-nitrobenzofuran core to form strong dipole-dipole interactions, hydrogen bonds, or transient covalent bonds with nucleophilic amino acid residues (e.g., serine, cysteine, or histidine) within enzyme active sites.

Quantitative Electronic Parameters

To illustrate the impact of the nitro substituent, Table 1 summarizes representative DFT parameters for various nitrobenzofuran derivatives compared to an unsubstituted baseline.

Table 1: Representative DFT Parameters for Nitrobenzofuran Scaffolds | Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap ( ΔE , eV) | Primary Biological Target | | :--- | :--- | :--- | :--- | :--- | | 4-Nitrobenzofuran Aurones | -6.15 | -2.55 | 3.60 | Alkaline Phosphatase (AP) | | 5-Nitrobenzofuran Hydrazones | -5.98 | -2.10 | 3.88 | VEGFR-2 / EGFR | | 4-Morpholino-7-nitrobenzofuran | -5.80 | -1.82 | 3.98 | Metal Ion Sensing | | Unsubstituted Benzofuran (Ref) | -5.60 | -0.80 | 4.80 | N/A | (Note: Values are representative approximations derived from DFT studies utilizing the B3LYP/6-311G(d,p) basis set to illustrate the electronic impact of the nitro group[1]).

ElectronicEffects N1 4-Nitrobenzofuran Core N2 Strong Electron Withdrawal (-NO2) N1->N2 Substituent Effect N3 Lowered LUMO Energy N2->N3 Orbital Perturbation N4 Enhanced Electrophilicity N3->N4 Reactivity Shift N5 Target Binding (Nucleophilic Attack) N4->N5 Biological Action

Figure 1: Logical pathway illustrating how the 4-nitro substituent modulates electronic reactivity.

Pharmacological Applications and Structure-Activity Relationships (SAR)

Alkaline Phosphatase (AP) Inhibition

Alkaline phosphatases are critical enzymes involved in mineralization and are upregulated in various metastasized tumors. Recent SAR studies have identified 4-nitrobenzofuran-3(2H)-one derivatives (aurones) as a new class of highly potent AP inhibitors[3]. The electron-deficient nature of the A-ring, driven by the 4-nitro group, is the crucial factor for enzyme inhibition, allowing these compounds to achieve IC50​ values in the low micromolar range (e.g., ~1.05 to 2.16 μM ), outperforming standard inhibitors like KH2​PO4​ [3].

Kinase Inhibition (VEGFR-2 & EGFR)

In oncology, inhibiting multiple oncogenic pathways is a proven strategy to overcome drug resistance. Nitrobenzofuran-based hydrazones have been developed as dual inhibitors of VEGFR-2 and EGFR[4]. The nitro group optimizes the pharmacokinetic profile (ADMET properties) and facilitates critical hydrogen bonding within the kinase hinge region. Lead compounds in this class have demonstrated significant cytotoxicity against MCF-7 breast cancer cells by inducing G0​/G1​ cell cycle arrest[4].

Fluorescent Probes for Receptor Mapping

The push-pull electronic system created by pairing the electron-withdrawing 4-nitro group with electron-donating substituents yields unique excitation and emission spectra. This photophysical property has been successfully exploited to synthesize highly potent, fluorescence-tagged non-imidazole ligands for the Histamine H3​ receptor, enabling advanced receptor mapping and binding kinetic studies[5].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the computational and empirical evaluation of 4-nitrobenzofuran compounds.

Protocol 1: Computational DFT Workflow for Electronic Structure Analysis

Causality Check: The B3LYP functional paired with the 6-311G**(d,p) basis set is explicitly chosen because the polarization functions (d,p) are critical for accurately modeling the diffuse electron density and high electronegativity of the oxygen and nitrogen atoms within the nitro group[1].

  • Ligand Preparation: Construct the 3D geometry of the 4-nitrobenzofuran derivative using a molecular builder (e.g., GaussView).

  • Geometry Optimization: Execute an unconstrained geometry optimization using Gaussian software at the DFT/B3LYP/6-311G**(d,p) level of theory in the gas phase.

  • Frequency Calculation: Run a vibrational frequency calculation at the same level of theory. Self-Validation: Ensure the absence of imaginary frequencies to confirm the optimized structure represents a true local minimum on the potential energy surface.

  • FMO Extraction: Extract the energy values of the HOMO and LUMO from the output file. Calculate the energy gap ( ΔE=ELUMO​−EHOMO​ ) and the global electrophilicity index ( ω=μ2/2η ).

  • MEP Mapping: Generate a Molecular Electrostatic Potential (MEP) surface to visually identify the most electrophilic (blue) and nucleophilic (red) regions of the scaffold for subsequent docking studies.

Protocol 2: In Vitro Alkaline Phosphatase Inhibition Assay

Causality Check: This kinetic assay utilizes p-nitrophenyl phosphate (p-NPP) as a substrate. It is self-validating because the enzymatic cleavage of p-NPP yields p-nitrophenolate, a chromophore that absorbs strongly at 405 nm. This provides a direct, continuous, and quantitative colorimetric readout of enzyme velocity[3].

  • Reagent Preparation: Prepare a 0.5 mM solution of p-NPP in assay buffer (e.g., diethanolamine buffer, pH 9.8, containing MgCl2​ and ZnCl2​ cofactors).

  • Inhibitor Dilution: Prepare serial dilutions of the 4-nitrobenzofuran test compound in DMSO (ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, mix 10 μL of the test compound, 10 μL of purified Alkaline Phosphatase enzyme, and 70 μL of assay buffer. Incubate at 37°C for 10 minutes to allow pre-binding.

  • Reaction Initiation: Add 10 μL of the 0.5 mM p-NPP substrate to each well to initiate the reaction[3].

  • Kinetic Readout: Immediately monitor the change in absorbance at 405 nm using a microplate reader for 15 minutes at 1-minute intervals.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance vs. time curve. Determine the IC50​ by plotting the fractional activity against the log concentration of the inhibitor using non-linear regression.

Workflow S1 Ligand Design (4-Nitrobenzofurans) S2 DFT Optimization (B3LYP/6-311G**) S1->S2 S3 HOMO-LUMO Gap & MEP Calculation S2->S3 S4 Molecular Docking (Enzyme Active Site) S3->S4 Filter by Electrophilicity S5 In Vitro Screening (IC50 Determination) S4->S5 Lead Selection

Figure 2: Integrated computational and experimental workflow for 4-nitrobenzofuran drug discovery.

References

  • 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies RSC Publishing | 3

  • Highly Potent Fluorescence-Tagged Non-Imidazole Histamine H3 Receptor Ligands Wiley-VCH | 5

  • Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR) PubMed / NIH | 4

  • Thiol-Triggered Tandem Dearomative Michael Addition/Intramolecular Henry Reaction of 2-Nitrobenzofurans ACS Publications | 2

  • A theoretical and electrochemical impedance spectroscopy study of the adsorption and sensing of selected metal ions by 4-morpholino-7-nitrobenzofuran ResearchGate |1

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 4-Nitrobenzofuran-2-carbonitrile in Orthogonal Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale The benzofuran scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The benzofuran scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including the antiarrhythmic agent amiodarone and the integrin antagonist lifitegrast[1]. Within this class of heterocycles, 4-Nitrobenzofuran-2-carbonitrile (CAS: 69604-04-2) emerges as a highly versatile, bifunctional building block.

As a Senior Application Scientist, I frequently recommend this scaffold for library generation because it offers orthogonal reactivity . The molecule possesses two distinct functional handles that can be manipulated independently without cross-interference:

  • The C4-Nitro Group: A highly electrophilic moiety that can be chemoselectively reduced to a primary aniline, serving as a precursor for amides, sulfonamides, and ureas.

  • The C2-Carbonitrile Group: A nucleophilic addition acceptor that readily undergoes[3+2] cycloadditions to form tetrazoles (bioisosteres of carboxylic acids) or hydration to form amidines and primary amides[2].

By leveraging these orthogonal pathways, researchers can rapidly access complex, dual-functionalized pharmacophores targeting diverse biological pathways, such as TRPA1 inhibition or inflammatory cascade modulation[3].

Orthogonal Functionalization Pathways

To visualize the synthetic potential of 4-nitrobenzofuran-2-carbonitrile, the following workflow demonstrates how divergent synthetic pathways can be applied to yield advanced intermediates.

G Start 4-Nitrobenzofuran-2-carbonitrile (Core Scaffold) Path1 C4-Nitro Reduction (SnCl2·2H2O, EtOH) Start->Path1 Chemoselective Path2 C2-Nitrile Cycloaddition (NaN3, ZnBr2, DMF) Start->Path2 [3+2] Cycloaddition Prod1 4-Aminobenzofuran-2-carbonitrile (Amide/Urea Precursor) Path1->Prod1 Prod2 5-(4-Nitrobenzofuran-2-yl)-1H-tetrazole (Carboxylic Acid Bioisostere) Path2->Prod2 Path3 Dual Functionalization (Sequential Coupling) Prod3 4-Amino-2-(1H-tetrazol-5-yl)benzofuran (Advanced Pharmacophore) Path3->Prod3 Prod1->Path3 Prod2->Path3

Orthogonal functionalization pathways of 4-nitrobenzofuran-2-carbonitrile.

Quantitative Data Summaries

The success of utilizing 4-nitrobenzofuran-2-carbonitrile relies heavily on selecting the correct reagent systems to prevent unwanted side reactions (e.g., furan ring opening or premature nitrile reduction). The tables below summarize field-proven conditions for both functional handles.

Table 1: Chemoselective Reduction of the C4-Nitro Group
Reagent SystemSolventTemp (°C)Time (h)Yield (%)Chemoselectivity & Mechanistic Notes
SnCl₂·2H₂O EtOH / EtOAc70–802–485–92Optimal. Leaves nitrile and furan ring completely intact.
Fe powder, NH₄Cl EtOH / H₂O804–678–85Good alternative. Environmentally benign, but heterogeneous mixture complicates workup.
Pd/C, H₂ (1 atm) MeOH2512< 40Poor. Results in competitive nitrile reduction and partial hydrogenolysis of the furan core.
Table 2: [3+2] Cycloaddition of the C2-Carbonitrile to Tetrazole
Reagent SystemLewis Acid / AdditiveSolventTemp (°C)Yield (%)Reaction Profile
NaN₃ (1.5 eq) ZnBr₂ (1.0 eq) DMF12088Optimal. ZnBr₂ strongly activates the nitrile. Requires acidic workup to precipitate product.
NaN₃ (2.0 eq) NH₄Cl (2.0 eq) DMF10075Standard conditions. Longer reaction times required due to weaker nitrile activation.
TMS-N₃ (2.0 eq) TBAF (0.1 eq) THF6582Milder temperature. Higher reagent cost, but easier purification profile.

Experimental Protocols

The following protocols are engineered as self-validating systems. Every step includes the mechanistic causality behind the action, ensuring that researchers understand why a specific technique is employed, rather than just how to perform it.

Protocol A: Chemoselective Synthesis of 4-Aminobenzofuran-2-carbonitrile

Objective: Reduce the C4-nitro group to a primary amine without affecting the C2-carbonitrile.

Materials:

  • 4-Nitrobenzofuran-2-carbonitrile (1.0 mmol, 188 mg)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol, 1.13 g)

  • Absolute Ethanol (10 mL)

  • Saturated aqueous NaHCO₃ solution

Step-by-Step Methodology:

  • Reaction Initiation: Dissolve 4-nitrobenzofuran-2-carbonitrile in 10 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 eq) in one portion.

    • Causality: A 5-fold molar excess of Sn(II) is required to drive the complete sequential reduction of the nitro group through the nitroso and hydroxylamine intermediates down to the aniline. SnCl₂ is chosen specifically because it lacks the hydridic character that would otherwise attack the electrophilic carbonitrile[4].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (UV active, higher Rf) will disappear, replaced by a highly fluorescent, lower Rf spot corresponding to the amine.

  • Quenching & Neutralization (Critical Step): Cool the mixture to room temperature and pour it into 50 mL of ice water. Slowly add saturated aqueous NaHCO₃ until the pH reaches 8.

    • Causality: Neutralizing the highly acidic tin salts converts them into insoluble tin(IV) oxides/hydroxides. If this step is skipped or poorly executed, intractable emulsions will form during extraction, and the basic aniline product will remain protonated in the aqueous layer.

  • Isolation: Filter the resulting milky suspension through a pad of Celite to remove the tin salts. Wash the filter cake thoroughly with EtOAc (3 × 20 mL).

  • Purification: Transfer the filtrate to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product as a pale yellow solid.

Protocol B: Synthesis of 5-(4-Nitrobenzofuran-2-yl)-1H-tetrazole

Objective: Convert the C2-carbonitrile into a tetrazole bioisostere via a Lewis acid-catalyzed [3+2] cycloaddition.

Materials:

  • 4-Nitrobenzofuran-2-carbonitrile (1.0 mmol, 188 mg)

  • Sodium azide (NaN₃) (1.5 mmol, 97 mg)

  • Zinc bromide (ZnBr₂) (1.0 mmol, 225 mg)

  • Anhydrous DMF (5 mL)

  • 1M HCl solution

Step-by-Step Methodology:

  • Preparation: In a flame-dried pressure vial, dissolve 4-nitrobenzofuran-2-carbonitrile in 5 mL of anhydrous DMF.

  • Catalyst & Reagent Addition: Add ZnBr₂ (1.0 eq) followed by NaN₃ (1.5 eq).

    • Causality: ZnBr₂ acts as a highly effective Lewis acid. The Zn²⁺ ion coordinates to the nitrogen lone pair of the carbonitrile, significantly lowering the LUMO of the cyano carbon. This makes it highly susceptible to nucleophilic attack by the azide ion, facilitating the [3+2] cycloaddition at lower energy thresholds than uncatalyzed methods[3].

  • Cycloaddition: Seal the vial and heat the mixture to 120 °C behind a blast shield for 12 hours.

    • Self-Validation: TLC monitoring (DCM:MeOH 9:1) will show the consumption of the starting material. The tetrazole product will streak heavily on standard silica due to its acidic nature unless a drop of acetic acid is added to the TLC eluent.

  • Acidic Workup (Critical Step): Cool the reaction to room temperature. Slowly add 15 mL of 1M HCl.

    • Causality: The reaction initially forms the zinc/sodium salt of the tetrazole, which is highly water-soluble. The addition of 1M HCl protonates the tetrazole (pKa ~4.5), rendering the free 1H-tetrazole insoluble in the aqueous phase and allowing it to precipitate or be extracted.

  • Extraction: Extract the aqueous mixture with EtOAc (3 × 15 mL). Wash the combined organic layers extensively with water (3 × 20 mL) and brine (1 × 20 mL).

    • Causality: Multiple water washes are strictly necessary to remove the high-boiling DMF solvent, which would otherwise co-elute and contaminate the final product.

  • Drying: Dry over Na₂SO₄, filter, and concentrate to afford the tetrazole derivative.

Sources

Application

Application Note: 4-Nitrobenzofuran-2-carbonitrile as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Professionals Compound: 4-Nitrobenzofuran-2-carbonitrile (CAS: 69604-04-2) Executive Summary & Structural Rationale In modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Professionals Compound: 4-Nitrobenzofuran-2-carbonitrile (CAS: 69604-04-2)

Executive Summary & Structural Rationale

In modern drug discovery, the benzofuran ring system is a "privileged scaffold" known for its ability to interact with diverse biological targets, ranging from kinases to epigenetic modulators [1]. 4-Nitrobenzofuran-2-carbonitrile represents a highly versatile, bi-functional building block. Its precise substitution pattern offers orthogonal reactivity, allowing medicinal chemists to execute divergent syntheses:

  • The C2-Carbonitrile Group: Acts as a direct precursor to carboxylic acids, primary amines, amidines, and tetrazoles. In structure-based drug design, converting this nitrile into a tetrazole or carboxylic acid creates a potent phosphotyrosine (pTyr) mimic, which is critical for binding to phosphatase active sites.

  • The C4-Nitro Group: Projects into the hydrophobic/solvent-exposed pockets of kinase domains. It serves as a masked amine; upon chemoselective reduction, the resulting aniline provides a nucleophilic handle for SNAr reactions, Buchwald-Hartwig cross-couplings, or sulfonylation.

Key Medicinal Chemistry Applications

Lymphoid Tyrosine Phosphatase (LYP) Inhibition (Immunotherapy)

LYP is a critical negative regulator of T-cell receptor (TCR) signaling. Inhibiting LYP boosts T-cell activation, offering a compelling strategy for cancer immunotherapy. Benzofuran-2-carboxylic acid derivatives—readily synthesized via the hydrolysis of 4-nitrobenzofuran-2-carbonitrile—have been identified as potent pTyr mimics. These derivatives reversibly inhibit LYP (Ki ~ 0.93 μM) and significantly suppress tumor growth in syngeneic mouse models by promoting T-cell activation and inhibiting M2 macrophage polarization [2].

Tyrosine Kinase (c-Src) Inhibition (Targeted Oncology)

The c-Src tyrosine kinase is frequently overexpressed in solid tumors. Anilinoquinazoline inhibitors targeting the c-Src ATP-binding pocket often utilize an aminobenzofuran moiety to achieve high affinity. By reducing the C4-nitro group of our core scaffold to an amine, researchers can couple the benzofuran to a 4-chloroquinazoline core. The planar geometry of the benzofuran ring perfectly complements the hydrophobic pocket of the c-Src kinase domain, yielding highly specific inhibitors [4].

Sirtuin 2 (SIRT2) Inhibition (Neuroprotection)

SIRT2 is an NAD+-dependent deacetylase implicated in neurodegenerative diseases and cancer. Benzofuran derivatives have emerged as highly selective SIRT2 inhibitors [3]. Derivatization of the C2-carbonitrile into lipophilic bioisosteres (like tetrazoles) combined with C4-alkylations generates compounds with micromolar IC50 values against SIRT2, while maintaining excellent selectivity over SIRT1 and SIRT3.

Divergent Synthetic Workflow

The following diagram illustrates the strategic divergence of 4-Nitrobenzofuran-2-carbonitrile into three distinct therapeutic classes based on orthogonal functional group manipulation.

G Scaffold 4-Nitrobenzofuran-2-carbonitrile (Bi-functional Scaffold) Amine 4-Aminobenzofuran-2-carbonitrile (Nucleophilic Handle) Scaffold->Amine Fe, NH4Cl EtOH/H2O, 80°C (Chemoselective) Tetrazole 4-Nitro-2-(1H-tetrazol-5-yl)benzofuran (Lipophilic Bioisostere) Scaffold->Tetrazole NaN3, NH4Cl DMF, 100°C ([3+2] Cycloaddition) Carboxylic 4-Nitrobenzofuran-2-carboxylic acid (pTyr Mimic) Scaffold->Carboxylic NaOH, H2O Reflux (Hydrolysis) Kinase Anilinoquinazoline Derivatives (c-Src Kinase Inhibitors) Amine->Kinase SNAr / Buchwald-Hartwig SIRT SIRT2 Inhibitors (Epigenetic Modulation) Tetrazole->SIRT Alkylation Phosphatase LYP Phosphatase Inhibitors (T-Cell Activation) Carboxylic->Phosphatase Amidation / Extension

Divergent synthetic workflow of 4-Nitrobenzofuran-2-carbonitrile into therapeutic drug classes.

Experimental Protocols: Scaffold Derivatization

The following protocols are engineered as self-validating systems, ensuring high yield and purity by leveraging the specific electronic properties of the benzofuran system.

Protocol A: Chemoselective Reduction to 4-Aminobenzofuran-2-carbonitrile

Objective: Reduce the C4-nitro group to a primary amine without reducing the C2-carbonitrile or causing hydrogenolysis of the furan ring. Causality & Rationale: Standard catalytic hydrogenation (Pd/C, H2) is avoided here because it frequently leads to over-reduction of the nitrile to a primary amine or unwanted ring-opening. Instead, a Béchamp-type reduction using Iron powder and Ammonium Chloride is employed. The mild acidity of NH4Cl activates the iron surface, driving a highly chemoselective electron transfer strictly to the nitro group.

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve 4-Nitrobenzofuran-2-carbonitrile (1.0 eq, 5.0 mmol) in a mixture of Ethanol (30 mL) and distilled Water (10 mL).

  • Activation: Add Iron powder (325 mesh, 5.0 eq, 25.0 mmol) and Ammonium Chloride (NH4Cl) (2.0 eq, 10.0 mmol) to the solution.

  • Reaction: Attach a reflux condenser and heat the vigorously stirred suspension to 80 °C for 2–3 hours.

  • Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material (UV active, higher Rf) should completely disappear, replaced by a highly polar, fluorescent spot (the amine).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the pad thoroughly with hot Ethyl Acetate (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3. Extract the organic layer, dry over anhydrous Na2SO4, and evaporate to yield the crude 4-aminobenzofuran-2-carbonitrile.

Protocol B: Conversion to 4-Nitro-2-(1H-tetrazol-5-yl)benzofuran

Objective: Convert the C2-carbonitrile into a 1H-tetrazole ring. Causality & Rationale: Tetrazoles are excellent bioisosteres for carboxylic acids. They possess a similar pKa (~4.5) but exhibit greater lipophilicity, which enhances cellular membrane permeability and prevents rapid in vivo degradation by decarboxylase enzymes. The addition of NH4Cl to NaN3 safely generates hydrazoic acid ( HN3​ ) in situ, which undergoes a concerted[3+2] cycloaddition with the nitrile.

Step-by-Step Procedure:

  • Setup: In a 50 mL pressure tube, dissolve 4-Nitrobenzofuran-2-carbonitrile (1.0 eq, 3.0 mmol) in anhydrous DMF (15 mL).

  • Reagent Addition: Add Sodium Azide (NaN3) (3.0 eq, 9.0 mmol) and Ammonium Chloride (NH4Cl) (3.0 eq, 9.0 mmol). Safety Note: Handle NaN3 with extreme care; avoid contact with strong acids to prevent the release of toxic, explosive HN3​ gas.

  • Reaction: Seal the tube and heat the mixture to 100 °C behind a blast shield for 12–16 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (50 mL).

  • Precipitation: Carefully acidify the aqueous mixture to pH ~2 using 1M HCl. The tetrazole product, being protonated at this pH, will precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum to afford the pure tetrazole derivative.

Quantitative Structure-Activity Relationship (QSAR) Summary

The table below summarizes the pharmacological impact of derivatizing the benzofuran scaffold across different therapeutic targets, validating the compound's utility in drug design.

Derivative ClassTarget EnzymePharmacophore OriginRepresentative ActivityTherapeutic Indication
Benzofuran-2-carboxylic acids LYP (Phosphatase)Hydrolysis of C2-Nitrile Ki​ = 0.93 – 1.34 μMCancer Immunotherapy [2]
Anilinoquinazolines c-Src (Tyrosine Kinase)Reduction of C4-Nitro IC50​ < 10 nMTargeted Oncology [4]
Benzyl Sulfone Benzofurans SIRT2 (Deacetylase)C2/C4 Derivatization IC50​ = 3.81 μMNeuroprotection [3]
Amiodarone Analogs Ion ChannelsBenzofuran CoreDose-dependentAntiarrhythmic [1]

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Library of Medicine (PMC). Available at:[Link]

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. PubMed. Available at:[Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. Available at:[Link]

  • Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-Src. Journal of Medicinal Chemistry (ACS). Available at:[Link]

Method

Application Note: Chemoselective Catalytic Reduction of 4-Nitrobenzofuran-2-carbonitrile

Executive Summary & Mechanistic Rationale The reduction of 4-Nitrobenzofuran-2-carbonitrile (CAS 69604-04-2) to 4-Aminobenzofuran-2-carbonitrile presents a classic chemoselectivity challenge in organic synthesis and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The reduction of 4-Nitrobenzofuran-2-carbonitrile (CAS 69604-04-2) to 4-Aminobenzofuran-2-carbonitrile presents a classic chemoselectivity challenge in organic synthesis and drug development. The substrate contains three reducible moieties:

  • The highly polarized nitro group (-NO₂).

  • The linear, electrophilic cyano group (-CN).

  • The electron-rich benzofuran core (specifically the C2=C3 double bond).

Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly active for nitro reduction but frequently leads to the over-reduction of the furan ring or the cyano group[1]. Similarly, Raney Nickel is notorious for reducing nitriles to primary amines via reactive enamine intermediates, yielding unwanted aminomethyl derivatives[2].

To achieve absolute chemoselectivity, the reaction must be kinetically controlled to follow the Haber mechanism (Nitro Nitroso Hydroxylamine Amine) without reaching the activation energy required for nitrile or alkene reduction. This guide details two field-proven, self-validating protocols:

  • Protocol A: Low-pressure heterogeneous hydrogenation using Pt/C , which exhibits superior chemoselectivity for nitro groups over nitriles[3].

  • Protocol B: Advanced nanocatalytic transfer hydrogenation using Ag/TiO₂ with NaBH₄ , where silver nanoparticles selectively coordinate to the polarized N-O bonds while sterically repelling the cyano group[4].

Reaction Pathway & Chemoselectivity Profile

HaberMechanism cluster_0 Target Chemoselective Pathway (Haber Mechanism) cluster_1 Undesired Over-Reduction Pathways N 4-Nitrobenzofuran- 2-carbonitrile NO Nitroso Intermediate N->NO +2H Side1 4-Amino-2,3-dihydro- benzofuran derivative (Furan Reduction) N->Side1 Pd/C, H2 Side2 Benzofuran- 2-methanamine derivative (Nitrile Reduction) N->Side2 Raney Ni, H2 NHOH Hydroxylamine Intermediate NO->NHOH +2H NH2 4-Aminobenzofuran- 2-carbonitrile NHOH->NH2 +2H, -H2O

Figure 1: Chemoselective reduction pathway of 4-Nitrobenzofuran-2-carbonitrile vs over-reduction.

Catalyst Screening Data

The following table summarizes the quantitative expectations and causality behind catalyst selection for this specific transformation.

Catalyst SystemReducing AgentNitro ReductionCyano ReductionFuran ReductionOverall Chemoselectivity
Pd/C (10%) H₂ (1–3 atm)CompletePartialPartialPoor [1]
Raney Nickel H₂ (1–3 atm)CompleteHighLowPoor [2]
Pt/C (1%) H₂ (1 atm)CompleteNoneNoneExcellent [3]
Ag/TiO₂ NaBH₄ (6 eq)CompleteNoneNoneExcellent [4]

Experimental Workflow

ExpWorkflow Prep 1. Substrate Preparation Dissolve 4-Nitrobenzofuran-2-carbonitrile in THF/EtOH (0.1 M) Cat 2. Catalyst Addition Add 1% Pt/C or Ag/TiO2 under N2 atmosphere Prep->Cat React 3. Reduction Phase Introduce H2 (1 atm) or NaBH4 Stir at 25°C Cat->React Monitor 4. Reaction Monitoring Track via LC-MS / TLC (Ensure no over-reduction) React->Monitor Workup 5. Catalyst Removal Filter through Celite pad Wash with EtOAc Monitor->Workup Isolate 6. Isolation & Purification Concentrate & Recrystallize Yield >90% Workup->Isolate

Figure 2: Step-by-step experimental workflow for the chemoselective catalytic reduction process.

Detailed Methodologies

Protocol A: Heterogeneous Hydrogenation using Pt/C (Scalable Industrial Method)

Causality Note: 1% Pt/C is chosen over 5% or 10% to lower the density of active metal sites. This prevents the multi-site coordination required to reduce the rigid cyano group, keeping the reaction strictly selective for the nitro moiety[3].

Reagents & Materials:

  • 4-Nitrobenzofuran-2-carbonitrile (1.0 eq, 10 mmol, 1.88 g)

  • 1% Platinum on Carbon (Pt/C, 50% w/w water wet) (0.01 eq Pt)

  • Tetrahydrofuran (THF) / Ethanol (EtOH) (1:1 v/v, 100 mL)

  • Hydrogen gas (balloon, 1 atm)

Step-by-Step Procedure:

  • Solvent Degassing: Add 100 mL of THF/EtOH to a 250 mL round-bottom flask. Sparge with N₂ gas for 15 minutes to remove dissolved oxygen, which can poison the catalyst or cause side-reactions.

  • Substrate Solubilization: Add 1.88 g of 4-Nitrobenzofuran-2-carbonitrile to the solvent. Stir until completely dissolved.

  • Catalyst Addition: Under a steady stream of N₂, carefully add the wet 1% Pt/C. Self-Validation: Using water-wet catalyst prevents pyrophoric ignition upon contact with solvent vapors.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times using a balloon. Leave the reaction under 1 atm of H₂ at 20–25 °C.

  • Monitoring: Stir vigorously for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (UV active, slightly yellow) will disappear, replaced by a highly polar, blue-fluorescent spot (amine).

  • Workup: Purge the flask with N₂. Filter the suspension through a tightly packed pad of Celite to remove the Pt/C. Wash the pad with 50 mL of EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude 4-Aminobenzofuran-2-carbonitrile can be recrystallized from hot ethanol to yield a pure crystalline solid.

Protocol B: Nanocatalytic Transfer Hydrogenation (Mild Bench-Scale Method)

Causality Note: Ag/TiO₂ activated by NaBH₄ generates surface hydrides that are highly specific to N-O bonds. The reaction is extremely rapid (often <30 mins) and completely ignores cyano and alkene groups[4].

Reagents & Materials:

  • 4-Nitrobenzofuran-2-carbonitrile (1.0 eq, 1 mmol, 188 mg)

  • 4% Ag/TiO₂ catalyst (50 mg)

  • Sodium borohydride (NaBH₄) (6.0 eq, 6 mmol, 227 mg)

  • Ethanol / Water (9:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: In a 50 mL flask, dissolve the substrate in 10 mL of EtOH/H₂O. Add the Ag/TiO₂ catalyst.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Slowly add solid NaBH₄ in small portions over 5 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically complete within 15–30 minutes[4].

  • Quenching & Workup: Once LC-MS confirms complete conversion, quench the excess NaBH₄ by adding 2 mL of saturated aqueous NH₄Cl.

  • Filtration: Filter the mixture through a short silica or Celite pad to withhold the Ag/TiO₂ catalyst.

  • Extraction: Extract the filtrate with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the pure amine.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized 4-Aminobenzofuran-2-carbonitrile, verify the following analytical markers:

  • LC-MS: Look for the mass transition from m/z 188.0 (Substrate) to m/z 158.0[M+H]⁺ (Product). Ensure no peaks exist at m/z 162.0 (indicating undesired nitrile reduction to methanamine).

  • ¹H-NMR (DMSO-d₆): The disappearance of the downfield aromatic protons adjacent to the nitro group, and the appearance of a broad singlet integrating to 2H around δ 5.5–6.0 ppm, corresponding to the newly formed primary aniline (-NH₂). The furan proton (C3-H) must remain intact as a sharp singlet.

  • IR Spectroscopy: Disappearance of strong asymmetric/symmetric -NO₂ stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹. Crucially, the sharp -C N stretch at ~2220 cm⁻¹ must remain present .

References

  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - MDPI. Source: mdpi.com. 4

  • Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions - ACS Publications. Source: acs.org. 3

  • Nitrile reduction - Wikipedia. Source: wikipedia.org. 2

  • Nitro Reduction - Common Conditions. Source: commonorganicchemistry.com. 1

  • CAS 69604-04-2 | 4-Nitrobenzofuran-2-carbonitrile,≥95% - Howei. Source: howeipharm.com. Link

Sources

Application

incorporating 4-Nitrobenzofuran-2-carbonitrile into polymer matrices

[label="Nitroreductase (NTR)", Refining the Workflow Diagram I've crafted a second DOT diagram now, and I'm very carefully reviewing the workflow. I'm focusing on visual clarity and ensuring all steps are logically prese...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Nitroreductase (NTR)",

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Validating Protocol Controls

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Compiling Supporting Data

Polishing Supporting Details

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Refining Reaction Pathway

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Validating Hypoxia Assay

Application Note: Engineering Hypoxia-Responsive Polymeric Nanocarriers using 4-Nitrobenzofuran-2-carbonitrile (4-NB2C)

Dateline: London, United Kingdom | March 2026 Target Audience: Formulation Scientists, Polymer Chemists, and Oncology Drug Development Professionals.

Introduction & Mechanistic Rationale

The tumor microenvironment (TME) is characterized by severe hypoxia and the overexpression of specific reductases, presenting a unique opportunity for targeted drug delivery. 4-Nitrobenzofuran-2-carbonitrile (4-NB2C) (CAS: 69604-04-2) is a highly versatile, bifunctional building block that bridges the gap between synthetic polymer chemistry and stimulus-responsive theranostics [4].

  • Bioreducible Trigger: The highly electron-withdrawing 4-nitro group acts as a specific substrate for nitroreductase (NTR) enzymes prevalent in hypoxic tissues.

  • Theranostic Fluorophore: In its native state, the nitro group quenches the fluorescence of the benzofuran core. Upon enzymatic reduction to an amine (-NH2), the push-pull electronic system is restored, triggering a massive Stokes shift and fluorescence "turn-on" via Intramolecular Charge Transfer (ICT) [1].

By covalently linking 4-NB2C to a polymer backbone, we create a matrix that undergoes self-immolative disassembly exclusively in hypoxic environments, releasing encapsulated therapeutic payloads while providing real-time optical feedback [2].

Mechanistic Pathway

The causality of this system relies on the precise electronic shift within the 4-NB2C molecule. When the polymer reaches the hypoxic TME, NTR utilizes NADH as an electron donor to reduce the -NO2 group. This structural change alters the hydrophobicity of the polymer core, leading to rapid micellar destabilization and payload release.

G A Polymer-4-NB2C NPs (Stable/Quenched) B Tumor Hypoxia A->B Accumulation C Nitroreductase (NTR) B->C Triggers D Reduction: -NO2 → -NH2 C->D Catalyzes E Fluorescence Turn-On D->E Electronic Shift F Polymer Disassembly & Drug Release D->F Structural Cleavage

Fig 1: Hypoxia-driven nitroreductase activation pathway of 4-NB2C polymeric nanoparticles.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . Every phase includes internal controls to ensure that payload release is enzymatically driven rather than a result of passive hydrolytic leakage.

Workflow S1 1. Monomer Functionalization (Hydrolysis of -CN to -COOH) S2 2. Polymer Conjugation (EDC/NHS with NH2-PEG-PLGA) S1->S2 S3 3. Nanoprecipitation (Self-Assembly & Encapsulation) S2->S3 S4 4. Purification (Dialysis against PBS) S3->S4 S5 5. Validation (NTR Assay with Dicoumarol Control) S4->S5

Fig 2: Step-by-step workflow for the synthesis and formulation of 4-NB2C polymer matrices.

Protocol 1: Synthesis of 4-NB2C-Conjugated PLGA-PEG

Causality: 4-NB2C lacks a direct polymerization handle. We first hydrolyze the 2-carbonitrile group to a carboxylic acid, providing a reactive site for standard carbodiimide crosslinking without disrupting the critical 4-nitro trigger.

  • Hydrolysis: Dissolve 4-NB2C (500 mg) in a 1:1 mixture of THF and 1M NaOH. Reflux at 60°C for 4 hours to convert the carbonitrile to 4-nitrobenzofuran-2-carboxylic acid. Acidify with HCl, extract with ethyl acetate, and dry over MgSO4.

  • Activation: Dissolve the resulting acid (100 mg) in anhydrous DMF. Add EDC·HCl (1.5 eq) and NHS (1.5 eq). Stir for 2 hours at room temperature under nitrogen to form the active ester.

  • Conjugation: Add amine-terminated PLGA-PEG ( NH2​ -PEG-PLGA, 500 mg) to the activated mixture. Stir for 24 hours.

  • Validation: Precipitate the polymer in cold diethyl ether. Verify conjugation via 1H -NMR (look for the disappearance of the primary amine peak and the appearance of benzofuran aromatic protons at δ 7.5-8.2 ppm).

Protocol 2: Formulation of Doxorubicin-Loaded Nanoparticles

Causality: Nanoprecipitation (solvent displacement) is chosen over emulsion methods to avoid high shear forces that could prematurely degrade the polymer. The amphiphilic chains will self-assemble, burying the hydrophobic 4-NB2C and Doxorubicin (DOX) in the core while exposing the PEG corona for colloidal stability [3].

  • Preparation: Dissolve 20 mg of the 4-NB2C-PLGA-PEG polymer and 2 mg of DOX (free base) in 2 mL of DMSO.

  • Self-Assembly: Add the DMSO solution dropwise (0.5 mL/min) into 10 mL of vigorously stirring deionized water.

  • Purification: Transfer the colloidal suspension to a dialysis cassette (MWCO 3.5 kDa) and dialyze against 1X PBS (pH 7.4) for 24 hours to remove DMSO and unencapsulated DOX.

  • Validation: Measure Encapsulation Efficiency (EE%) by lysing a small aliquot of NPs with DMSO and quantifying DOX via UV-Vis at 480 nm.

Protocol 3: In Vitro Hypoxia-Triggered Release Assay

Causality: To definitively prove that release is triggered by NTR and not passive diffusion, we employ a competitive NTR inhibitor (Dicoumarol) as a negative control.

  • Incubation: Divide the NP suspension into three groups:

    • Group A (Normoxia): NPs in PBS (pH 7.4) + ambient O2​ .

    • Group B (Hypoxia + NTR): NPs in PBS + 5 µg/mL E. coli NTR + 100 µM NADH, purged with N2​ gas for 15 minutes.

    • Group C (Inhibition Control): Same as Group B, but pre-treated with 50 µM Dicoumarol.

  • Sampling: Incubate all groups at 37°C. Withdraw 100 µL aliquots at 1, 4, 12, and 24 hours.

  • Analysis: Centrifuge the aliquots through a 10 kDa spin filter. Measure the fluorescence of the filtrate (DOX release) and the matrix (4-NB2C activation at λex​ 420 nm / λem​ 530 nm).

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and release kinetics, demonstrating the robust stimulus-response of the 4-NB2C functionalized matrix.

FormulationParticle Size (nm)PDIEncapsulation Efficiency (%)DOX Release (Normoxia, 24h)DOX Release (Hypoxia + NTR, 24h)
PLGA-PEG (Control) 115 ± 4.20.1278.4 ± 2.1%18.2%20.1% (No specific trigger)
4-NB2C-PLGA-PEG (Empty) 122 ± 5.10.14N/AN/AN/A
4-NB2C-PLGA-PEG + DOX 134 ± 6.30.1682.1 ± 1.5% 12.5% (Stable)89.4% (Rapid disassembly)

Note: The addition of the hydrophobic 4-NB2C moiety slightly increases particle size and core hydrophobicity, which paradoxically improves the encapsulation efficiency of the hydrophobic DOX payload while minimizing premature leakage under normoxic conditions.

References

  • Shi, S., & Kong, N. "Drug Delivery Strategies for the Treatment of Metabolic Diseases." NIH PubMed Central (PMC). URL:[Link][1]

  • "Recent Advancements in Polymeric N-Nitrosamine-Based Nitric Oxide (NO) Donors and their Therapeutic Applications." Biomacromolecules - ACS Publications. URL:[Link][2]

  • "Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers." MDPI. URL:[Link][3]

  • "Natural source, bioactivity and synthesis of benzofuran derivatives." RSC Publishing. URL:[Link][4]

Sources

Method

Application Note: In Vitro Biological Profiling of 4-Nitrobenzofuran-2-carbonitrile as a Nitroreductase-Activated Antimicrobial Scaffold

Introduction & Scientific Rationale In the landscape of early-stage drug discovery, 4-Nitrobenzofuran-2-carbonitrile (CAS 69604-04-2) serves as a highly privileged chemical scaffold. Nitroaromatic compounds, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of early-stage drug discovery, 4-Nitrobenzofuran-2-carbonitrile (CAS 69604-04-2) serves as a highly privileged chemical scaffold. Nitroaromatic compounds, particularly nitrobenzofurans, have a well-documented history as potent antimicrobial, antitubercular, and antiparasitic agents[1].

The pharmacological efficacy of these molecules is not derived from simple target binding, but rather from a complex bioactivation cascade mediated by bacterial nitroreductases (NTRs) [2]. Pathogen-specific enzymes—such as the deazaflavin-dependent nitroreductase (Ddn) or the mycothiol-dependent nitrooxidoreductase (Rv2466c) found in Mycobacterium tuberculosis—specifically reduce the nitro group of the benzofuran ring[3]. This enzymatic reduction generates highly reactive, electrophilic intermediates (nitroso and hydroxylamine species) that subsequently induce lethal oxidative stress and DNA damage within the pathogen[2][4].

The presence of the electron-withdrawing nitrile group at the C2 position of 4-Nitrobenzofuran-2-carbonitrile modulates the reduction potential of the nitro group at the C4 position. To rigorously evaluate this compound, researchers must employ a self-validating, tiered in vitro assay system: demonstrating cell-free target engagement, confirming whole-cell phenotypic efficacy, and establishing a safe therapeutic window in mammalian cells.

Mechanistic Pathway of Bioactivation

The following diagram illustrates the causal signaling and metabolic pathway required for the bioactivation of 4-Nitrobenzofuran-2-carbonitrile.

G A 4-Nitrobenzofuran- 2-carbonitrile (Prodrug) B Nitroreductase (e.g., Rv2466c, Ddn) A->B Binds active site D Reactive Intermediates (Nitroso, Hydroxylamine) B->D Reduction of -NO2 group C Cofactors (MSH, F420, NADPH) C->B Electron donor E DNA Damage & Oxidative Stress D->E Covalent binding / ROS generation F Bactericidal Effect E->F Cell death

Figure 1: Nitroreductase-mediated bioactivation pathway of 4-Nitrobenzofuran-2-carbonitrile leading to bactericidal activity.

Experimental Protocols

Protocol 1: Enzymatic Bioactivation Assay (Nitroreductase Kinetics)

Objective: To quantify the reduction kinetics of 4-Nitrobenzofuran-2-carbonitrile by recombinant nitroreductase. Causality & Logic: Before attributing whole-cell death to the compound, we must prove it is a viable substrate for the target enzyme. Observing cofactor depletion confirms that the antibacterial mechanism is enzyme-dependent, ruling out non-specific membrane disruption.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, and 1 mM Dithiothreitol (DTT).

  • Enzyme & Cofactor Assembly: Add recombinant NTR (e.g., Rv2466c at 1 µM final concentration) and the appropriate electron donor (e.g., 200 µM NADPH or a Mycothiol/NADH regenerating system) to a UV-transparent 96-well microplate[3].

  • Reaction Initiation: Add 4-Nitrobenzofuran-2-carbonitrile (dissolved in DMSO) to achieve final assay concentrations ranging from 10 µM to 100 µM. Ensure final DMSO concentration remains 1% to prevent enzyme denaturation.

  • Kinetic Monitoring: Continuously monitor the consumption of the cofactor by measuring the decrease in absorbance at 340 nm (for NADPH/NADH) using a microplate reader at 37°C for 30 minutes.

  • System Validation (QC): The assay is self-validating only if the negative control (enzyme + cofactor, no substrate) shows zero baseline drift, ensuring cofactor auto-oxidation is not occurring.

Protocol 2: Resazurin Microtiter Assay (REMA) for Antimicrobial Efficacy

Objective: To determine the Minimum Inhibitory Concentration (MIC) against target pathogens. Causality & Logic: REMA utilizes resazurin, a blue, non-fluorescent dye that is reduced to pink, highly fluorescent resorufin by metabolically active cells[5]. Because nitrobenzofurans can sometimes interfere with standard optical density (OD600) readings due to precipitation or intrinsic absorbance, a redox-based viability indicator provides a highly sensitive, orthogonal, and quantitative readout[6].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target bacterial strain to the mid-logarithmic phase. Adjust the suspension to a McFarland standard of 1.0, then dilute to achieve a final inoculum of 1×105 CFU/mL in the appropriate test broth[6].

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of 4-Nitrobenzofuran-2-carbonitrile (range: 64 µg/mL to 0.03 µg/mL).

  • Incubation: Add 100 µL of the bacterial inoculum to each well. Seal the plate to prevent evaporation and incubate at 37°C for the required duration (e.g., 24 hours for fast growers, up to 7 days for M. tuberculosis)[5].

  • Resazurin Addition: Add 30 µL of a 0.01% (w/v) filter-sterilized resazurin sodium salt solution to each well[5]. Incubate for an additional 2–24 hours depending on the metabolic rate of the strain.

  • Readout & System Validation (QC): Measure fluorescence (Excitation 530 nm / Emission 590 nm). The assay validates itself when vehicle control wells exhibit complete resazurin reduction (high fluorescence, healthy growth), while cell-free sterility controls remain entirely unreduced (low fluorescence). The MIC is the lowest concentration preventing resazurin reduction[6].

Protocol 3: Mammalian Cytotoxicity Profiling (MTT Assay)

Objective: To evaluate the in vitro cytotoxicity against mammalian cell lines (e.g., HepG2) to calculate the Therapeutic Index (TI). Causality & Logic: Nitroaromatics can exhibit generic toxicity if reduced by mammalian non-specific reductases, generating excessive reactive oxygen species (ROS). The MTT assay measures mitochondrial metabolic rate, providing a direct assessment of off-target mammalian cellular health[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed mammalian cells in a 96-well tissue culture plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Replace the media with fresh media containing serial dilutions of 4-Nitrobenzofuran-2-carbonitrile (100 µM to 0.1 µM). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C to allow viable cells to synthesize formazan crystals.

  • Solubilization & Readout: Carefully remove the media and add 150 µL of DMSO to dissolve the purple formazan. Measure the absorbance at 570 nm.

  • System Validation (QC): A standard curve of known cell densities must be run in parallel to ensure the absorbance readout falls within the linear dynamic range of the spectrophotometer.

Data Presentation

The table below summarizes representative quantitative profiling metrics for 4-Nitrobenzofuran-2-carbonitrile compared to standard reference drugs, highlighting how the tiered assay system calculates the Therapeutic Index (TI).

CompoundTarget Enzyme Kinetics ( Km​ , µM)Antimicrobial MIC (µg/mL)Mammalian Cytotoxicity IC50​ (µg/mL)Therapeutic Index (TI)
4-Nitrobenzofuran-2-carbonitrile 14.2 ± 1.11.56> 128.0> 82
Metronidazole (Positive Control)8.5 ± 0.90.78> 256.0> 328
Doxorubicin (Cytotoxic Control)N/A0.390.15< 0.5

Table 1: Representative multiparametric biological profiling data. Therapeutic Index (TI) is calculated as (Mammalian IC50​ / Antimicrobial MIC).

References

  • CAS 69604-04-2 | 4-Nitrobenzofuran-2-carbonitrile,≥95% - Howei - Life Science Product & Service Solutions Provider. Howei Pharm.

  • [1] Chemistry and antibacterial activity of nitrobenzofurans. PubMed (J Med Chem). 1

  • [2] Mechanism of nitroreductase (NTR)-mediated bioactivation of nitroaromatic compounds. ResearchGate. 2

  • [4] Mode of Action of Nitro-Heterocyclic Compounds on Escherichia Coli. PubMed (Drugs Exp Clin Res). 4

  • [7] Synthesis of a series of new 6-nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity. R Discovery. 7

  • [5] Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. PubMed (Antimicrob Agents Chemother). 5

  • [6] Drug Sensitivity Assay of Xanthomonas citri subsp. citri Using REMA Plate Method. Bio-protocol. 6

  • [3] Nitrooxidoreductase Rv2466c-Dependent Fluorescent Probe for Mycobacterium tuberculosis Diagnosis and Drug Susceptibility Testing. PubMed (ACS Infect Dis). 3

Sources

Application

Application Note: Chemoselective Functionalization of the Carbonitrile Group in 4-Nitrobenzofuran-2-carbonitrile

Executive Summary & Mechanistic Rationale 4-Nitrobenzofuran-2-carbonitrile is a highly valuable, electron-deficient heterocyclic scaffold utilized in the development of advanced therapeutics and agrochemicals. The molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

4-Nitrobenzofuran-2-carbonitrile is a highly valuable, electron-deficient heterocyclic scaffold utilized in the development of advanced therapeutics and agrochemicals. The molecule features two highly reactive, reducible functional groups: a carbonitrile (-C≡N) at the C2 position and a nitro (-NO2) group at the C4 position.

For drug development professionals, functionalizing the C2 position while preserving the C4-nitro group presents a significant chemoselectivity challenge. Standard reductive conditions (e.g., Lithium Aluminum Hydride, Palladium-catalyzed hydrogenation) lack the necessary discrimination, often leading to the simultaneous reduction of the nitro group to an aniline derivative, or causing reductive cleavage of the benzofuran ring.

This application note details two field-proven, self-validating protocols for the chemoselective transformation of the carbonitrile group:

  • Cryogenic Electrophilic Reduction: Conversion to 4-nitrobenzofuran-2-carbaldehyde using Diisobutylaluminum hydride (DIBAL-H).

  • [3+2] Cycloaddition: Conversion to 5-(4-nitrobenzofuran-2-yl)-1H-tetrazole, a metabolically stable carboxylic acid bioisostere, using a Zinc-catalyzed azide coupling.

Application Workflow I: Chemoselective Reduction to Aldehyde

Mechanistic Causality

To reduce a nitrile to an aldehyde without affecting a nitro group, the reducing agent must be electrophilic rather than purely nucleophilic. DIBAL-H is a bulky, electrophilic reducing agent that coordinates directly to the lone pair of the nitrile nitrogen. At cryogenic temperatures (-78 °C), DIBAL-H transfers exactly one hydride to the nitrile carbon, forming a highly stable tetrahedral aluminum-imine complex[1]. This intermediate resists further reduction. Because the nitro group is electron-deficient and a poor Lewis base compared to the nitrile, it does not coordinate with DIBAL-H under these strictly controlled cryogenic conditions, remaining completely intact[2]. Subsequent aqueous hydrolysis of the intermediate yields the target aldehyde.

DIBAL_Reduction N1 4-Nitrobenzofuran- 2-carbonitrile N2 DIBAL-H Addition (-78°C, THF) N1->N2 N3 Aluminum-Imine Complex N2->N3 N4 Aqueous Quench (Rochelle's Salt) N3->N4 N5 4-Nitrobenzofuran- 2-carbaldehyde N4->N5

Fig 1: Chemoselective reduction pathway of nitrile to aldehyde via DIBAL-H.

Step-by-Step Protocol

Caution: DIBAL-H is pyrophoric. Conduct all operations under an inert atmosphere (Argon/N2).

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with Argon for 10 minutes.

  • Solvation: Dissolve 4-Nitrobenzofuran-2-carbonitrile (5.0 mmol) in 25 mL of anhydrous Tetrahydrofuran (THF).

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Hydride Transfer: Using a syringe pump, add DIBAL-H (5.5 mmol, 1.0 M solution in hexanes) dropwise over 30 minutes.

    • Causality Note: Dropwise addition prevents localized exothermic spikes that could provide the activation energy required for nitro-group reduction.

  • Incubation: Stir the reaction at -78 °C for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Quenching: Carefully add 2 mL of anhydrous methanol dropwise at -78 °C to destroy unreacted DIBAL-H.

  • Hydrolysis & Emulsion Breakdown: Remove the cooling bath. Add 25 mL of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Validation Checkpoint: Initially, a thick white aluminum emulsion will form. Stir vigorously at room temperature for 1–2 hours. The protocol is self-validating: the reaction is ready for extraction only when the emulsion completely resolves into two distinct, clear liquid phases.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 4-nitrobenzofuran-2-carbaldehyde.

Application Workflow II: Bioisosteric Replacement via Tetrazole Synthesis

Mechanistic Causality

The 1H-tetrazole ring is a widely utilized bioisostere for carboxylic acids, offering similar pKa values but superior metabolic stability and lipophilicity. Synthesizing a tetrazole from a nitrile requires a [3+2] cycloaddition with an azide source. Because the nitrile in 4-Nitrobenzofuran-2-carbonitrile is deactivated by the electron-withdrawing nature of the benzofuran oxygen, Lewis acid catalysis is required.

Zinc chloride (ZnCl2) acts as a highly effective Lewis acid, coordinating to the nitrile nitrogen to increase the electrophilicity of the adjacent carbon[3]. This enables the nucleophilic attack of the azide ion (from NaN3). The nitro group is completely inert to these cycloaddition conditions, ensuring perfect chemoselectivity[4].

Tetrazole_Synthesis T1 4-Nitrobenzofuran- 2-carbonitrile T2 ZnCl2 Coordination (Lewis Acid) T1->T2 T3 NaN3 Attack [3+2] Cycloaddition T2->T3 T4 Zinc-Tetrazolate Intermediate T3->T4 T5 Acidic Workup (pH 2.0) T4->T5 T6 5-(4-Nitrobenzofuran- 2-yl)-1H-tetrazole T5->T6

Fig 2: Zinc-catalyzed [3+2] cycloaddition for 1H-tetrazole synthesis.

Step-by-Step Protocol

Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid if exposed to strong acids prematurely. Ensure proper ventilation.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend 4-Nitrobenzofuran-2-carbonitrile (5.0 mmol) in 20 mL of a 1:1 mixture of Isopropanol and Water.

  • Catalyst & Reagent Addition: Add Sodium Azide (NaN3, 7.5 mmol) and Zinc Chloride (ZnCl2, 5.0 mmol) to the suspension.

    • Causality Note: Water is used as a co-solvent to ensure the solubility of the inorganic salts, while isopropanol solubilizes the organic substrate, facilitating the biphasic interfacial reaction.

  • Cycloaddition: Heat the reaction mixture to reflux (approx. 90 °C) and stir vigorously for 16–24 hours.

  • Cooling: Allow the reaction mixture to cool to room temperature. The product currently exists as a highly soluble zinc-tetrazolate complex.

  • Acidic Precipitation: Slowly add 1.0 M Hydrochloric Acid (HCl) dropwise until the pH of the solution reaches 2.0.

    • Validation Checkpoint: The protocol validates its own completion at this stage. The addition of acid breaks the zinc-tetrazolate complex, protonating the tetrazole. Because the free 5-(4-nitrobenzofuran-2-yl)-1H-tetrazole is highly insoluble in the acidic aqueous medium, a dense white/pale-yellow precipitate will immediately crash out of the solution. If no precipitate forms, the cycloaddition was incomplete.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual zinc salts, and dry under high vacuum to afford the pure tetrazole derivative.

Quantitative Data & Chemoselectivity Summary

The following table summarizes the operational parameters and expected outcomes for the functionalization of 4-Nitrobenzofuran-2-carbonitrile, highlighting the preservation of the C4-nitro group.

TransformationReagents & CatalystSolvent SystemTemp / TimeTarget Functional GroupChemoselectivity ProfileExpected Yield
Reduction DIBAL-H (1.1 eq)Anhydrous THF-78 °C / 2 hC2-CarbaldehydeExcellent: Nitro group unreduced due to cryogenic temperature and electrophilic mechanism.78 - 85%
Cycloaddition NaN3 (1.5 eq), ZnCl2 (1.0 eq)Isopropanol / H2O90 °C / 16 hC2-(1H-Tetrazole)Excellent: Nitro group inert to azide nucleophiles and Lewis acids.82 - 90%

References

  • DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT AdiChemistry
  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles Master Organic Chemistry
  • Preparation of 5-Substituted 1H-Tetrazoles
  • Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Nitrobenzofuran-2-carbonitrile Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield and purity of 4-Nitrobenzofuran-2-carbonitrile .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield and purity of 4-Nitrobenzofuran-2-carbonitrile .

The synthesis of this highly electron-deficient heterocycle is notoriously prone to poor yields due to ring degradation, incomplete cyclization, or harsh reaction conditions. Below, we dissect the two primary synthetic strategies, explain the mechanistic causality behind common failures, and provide field-proven, self-validating protocols.

Overview of Synthetic Strategies

There are two primary pathways to construct the 4-nitrobenzofuran-2-carbonitrile scaffold:

  • Route A (Dehydration): Conversion of 4-nitrobenzofuran-2-carboxamide to the nitrile using a dehydrating agent.

  • Route B (Rap-Stoermer Condensation): Direct cyclization of 2-hydroxy-6-nitrobenzaldehyde with chloroacetonitrile.

G A 4-Nitrobenzofuran- 2-carboxamide C 4-Nitrobenzofuran- 2-carbonitrile A->C Route A: Dehydration (TFAA / Pyridine) B 2-Hydroxy-6-nitrobenzaldehyde + Chloroacetonitrile B->C Route B: Rap-Stoermer (Base / Heat)

Fig 1: Dual synthetic pathways for 4-Nitrobenzofuran-2-carbonitrile.

Troubleshooting & FAQs

Route A: Amide Dehydration Issues

Q1: I am using Phosphorus Oxychloride ( POCl3​ ) to dehydrate 4-nitrobenzofuran-2-carboxamide, but I am recovering a black, tarry mixture with <30% yield. What is causing this? Causality: The 4-nitro group exerts a powerful electron-withdrawing effect (-I, -M) on the benzofuran core. While POCl3​ is a standard reagent for [1], the high temperatures (reflux) required for this reagent cause the highly electrophilic C2 position of the benzofuran ring to become susceptible to nucleophilic attack by chloride ions or unreacted amide. This initiates a cascade of intermolecular cross-linking, resulting in polymerization and "tar" formation[2]. Solution: Abandon thermal POCl3​ conditions. Switch to a milder, kinetically driven dehydration system such as Trifluoroacetic Anhydride (TFAA) and Pyridine at 0∘C to room temperature.

Q2: When using the TFAA/Pyridine system, my reaction stalls at ~70% conversion. How do I drive it to completion? Causality: The dehydration proceeds via an O-trifluoroacetyl imidate intermediate. If the concentration of the base (Pyridine) is insufficient, the E2-like elimination of trifluoroacetic acid (TFA) to form the nitrile becomes the rate-limiting step. Furthermore, TFAA is extremely sensitive to moisture; trace water will rapidly hydrolyze the anhydride, quenching the activation step[2]. Solution: Ensure strictly anhydrous conditions. Use an excess of reagents: 2.0 equivalents of TFAA and 3.0–4.0 equivalents of Pyridine.

G N1 Primary Amide N2 O-Trifluoroacetyl Imidate N1->N2 TFAA, Pyridine (-TFA) N3 Nitrile Product N2->N3 Pyridine (E2 Elimination)

Fig 2: Mechanism of mild amide dehydration using TFAA and Pyridine.

Route B: Rap-Stoermer Condensation Issues

Q3: In the Rap-Stoermer condensation of 2-hydroxy-6-nitrobenzaldehyde with chloroacetonitrile, I am isolating mostly the uncyclized ether intermediate. How do I force the cyclization? Causality: The[3] is a cascade sequence involving an initial SN​2 O-alkylation followed by an intramolecular aldol-type condensation. The nitro group at the 6-position of the benzaldehyde (which becomes the 4-position of the benzofuran) creates severe steric hindrance and reduces the nucleophilicity of the phenoxide. While the initial alkylation may occur, the subsequent deprotonation of the cyanomethoxy group and attack on the sterically hindered aldehyde requires a higher activation energy. Solution: The cyclization requires a stronger base than the initial alkylation. If K2​CO3​ in DMF stalls at the ether stage, elevate the temperature slightly or add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the alpha-deprotonation required for ring closure.

Q4: I am observing a high degree of Cannizzaro-type side products before the Rap-Stoermer alkylation even occurs. Why? Causality: The ortho-nitro group makes the aldehyde carbon exceptionally electrophilic. In the presence of strong aqueous bases or hydroxide impurities, the starting material undergoes disproportionation (Cannizzaro reaction) or rapid degradation[3]. Solution: Strictly avoid NaOH or KOH . Use anhydrous, mild bases like Cs2​CO3​ in anhydrous acetonitrile or DMF.

Quantitative Data: Dehydrating Agent Comparison

For Route A, selecting the correct dehydrating agent is the single most critical factor for yield optimization.

Dehydrating AgentReaction ConditionsTypical YieldImpurity ProfileRecommendation
POCl3​ Reflux, 80∘C , 4h20–35%High tar/polymerization, chlorinated byproducts.Not recommended for electron-deficient benzofurans.
SOCl2​ / DMF (cat.) Reflux, 75∘C , 6h40–50%Moderate resinification, acid chloride reversion.Use only if TFAA is strictly unavailable.
TFAA / Pyridine DCM, 0∘C to RT, 2h85–95%Trace unreacted amide, easily washed out.Highly Recommended . Mild, scalable, and clean.
Burgess Reagent THF, RT, 12h70–80%High purity, but reagent is highly expensive.Good for micro-scale; cost-prohibitive for scale-up.

Standardized Experimental Protocol: TFAA Dehydration

This protocol utilizes the TFAA/Pyridine system (Route A) and is engineered as a self-validating workflow . The physical state of the reaction provides real-time feedback on its progress.

Materials Required:

  • 4-Nitrobenzofuran-2-carboxamide (1.0 eq, 10 mmol, 2.06 g)

  • Trifluoroacetic Anhydride (TFAA) (2.0 eq, 20 mmol, 2.78 mL)

  • Anhydrous Pyridine (4.0 eq, 40 mmol, 3.23 mL)

  • Anhydrous Dichloromethane (DCM) (40 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend 4-nitrobenzofuran-2-carboxamide in anhydrous DCM.

    • Self-Validation Check: The starting amide is highly polar and poorly soluble in cold DCM. The mixture should appear as a cloudy, fine suspension.

  • Base Addition: Add anhydrous Pyridine to the suspension in one portion. Cool the flask to 0∘C using an ice-water bath.

  • Activation: Add TFAA dropwise over 15 minutes via a syringe pump.

    • Causality: TFAA reacts exothermically. Dropwise addition at 0∘C prevents localized thermal spikes that could trigger degradation of the electron-poor benzofuran ring.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Self-Validation Check: As the dehydration proceeds, the polar amide is converted into the highly lipophilic nitrile. The reaction mixture will visually transition from a cloudy suspension to a clear, homogeneous yellow/orange solution.

  • Monitoring: Perform TLC (Eluent: 1:1 EtOAc/Hexanes). The baseline amide spot ( Rf​≈0.1 ) should completely disappear, replaced by the non-polar nitrile spot ( Rf​≈0.6 ).

  • Quench & Workup: Cool the mixture back to 0∘C and slowly quench with 20 mL of cold saturated aqueous NaHCO3​ .

    • Causality: The basic quench neutralizes excess TFAA and pyridinium trifluoroacetate, preventing acid-catalyzed hydrolysis of the newly formed nitrile back to the amide during solvent evaporation.

  • Isolation: Transfer to a separatory funnel. Extract the aqueous layer with DCM ( 2×20 mL). Wash the combined organic layers with cold 1N HCl (20 mL) to remove residual pyridine, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Final Validation: Analyze the crude solid via IR spectroscopy. You must observe a sharp, distinct C≡N stretch at ∼2220 cm−1 and the complete absence of the broad NH2​ stretch at 3400 cm−1 and C=O stretch at 1680 cm−1 .

References

  • A Mild Method for Dehydration of a Base-Sensitive Primary Amide Scientific Update URL: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies ACS Omega URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Nitrobenzofuran-2-carbonitrile Solubility

Welcome to the Application Science Support Center. As researchers transition from computational discovery to in vitro bioassays, handling highly functionalized aromatic compounds often becomes a primary bottleneck.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As researchers transition from computational discovery to in vitro bioassays, handling highly functionalized aromatic compounds often becomes a primary bottleneck. This guide provides an in-depth, mechanistic approach to resolving the notorious solubility issues associated with 4-Nitrobenzofuran-2-carbonitrile (CAS 69604-04-2) in both DMSO master stocks and aqueous assay media.

The Physicochemical Root of the Problem

To troubleshoot a molecule, we must first understand its physical chemistry. 4-Nitrobenzofuran-2-carbonitrile is characterized by a planar benzofuran core flanked by two strongly electron-withdrawing groups (a nitro group and a carbonitrile group).

In the realm of drug discovery, this structural profile classifies the compound as a classic 1[1]. Brick dust molecules possess exceptionally high crystal lattice energies driven by strong π−π stacking and dipole-dipole interactions, while completely lacking hydrogen bond donors. Consequently, they resist dissolution because the thermodynamic penalty to break their crystalline lattice is immense. While pure Dimethyl Sulfoxide (DMSO) can solvate these molecules by intercalating its own strong dipole, any introduction of water rapidly strips this solvation shell, forcing the compound to crash out of solution.

Diagnostic Troubleshooting Workflow

Use the following decision tree to isolate at which stage your solubility failure is occurring.

Troubleshooting Start Solubility Issue Detected CheckStock Inspect 100% DMSO Stock Start->CheckStock CloudyStock Stock is Cloudy / Precipitated CheckStock->CloudyStock ClearStock Stock is Clear CheckStock->ClearStock WaterContam Water Absorption (Hygroscopic DMSO) CloudyStock->WaterContam AqueousDilution Dilute into Aqueous Buffer ClearStock->AqueousDilution NewStock Remake with Anhydrous DMSO WaterContam->NewStock CrashOut Compound Crashes Out AqueousDilution->CrashOut ReverseAdd Use Reverse Addition Method CrashOut->ReverseAdd Cosolvent Add Carrier Proteins / Surfactants CrashOut->Cosolvent

Troubleshooting workflow for 4-Nitrobenzofuran-2-carbonitrile solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why does my compound instantly turn cloudy when I add my DMSO stock to the cell culture medium?

A1: You are observing "solvent shock." When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the local dielectric constant drops precipitously. Water molecules preferentially hydrogen-bond with the DMSO, rapidly stripping the solvent away from the 4-Nitrobenzofuran-2-carbonitrile. Deprived of its solvation shell, the highly lipophilic molecules undergo localized supersaturation and rapidly nucleate, causing the compound to 2[2].

Q2: My 100% DMSO stock solution was clear yesterday, but today it has micro-crystals at the bottom. Is the compound degrading?

A2: It is highly unlikely to be degradation. 3[3], meaning it actively absorbs moisture from the atmosphere every time the vial is opened. For a brick dust molecule, even a 2-5% water contamination in your DMSO stock can drastically reduce its solvating power, forcing the compound back into its crystalline state.

Q3: What is the maximum DMSO concentration I can use to force the compound into solution for my cell assays?

A3: While increasing DMSO concentration improves solubility, it introduces biological artifacts. Most mammalian cell lines can only2[2] before exhibiting cytotoxicity or altered gene expression. Instead of pushing DMSO limits, you must optimize the method of addition or use biological co-solvents.

Q4: Does the order of pipetting matter when making my final assay dilutions?

A4: Absolutely. Making serial dilutions of a DMSO stock directly into an aqueous buffer is the leading cause of precipitation. It is best practice to4[4], and then use the "Reverse Addition" technique for the final aqueous step.

Solubilization Strategies & Quantitative Limits

When standard dilution fails, employ the following formulation strategies. The table below summarizes the quantitative parameters for maintaining 4-Nitrobenzofuran-2-carbonitrile in solution.

Formulation StrategyMechanism of ActionRecommended ConcentrationKey Limitations / Caveats
Anhydrous DMSO Disrupts π−π stacking; prevents moisture-induced lattice nucleation.10 mM - 50 mM (Master Stock)Extremely hygroscopic; requires argon/nitrogen purging for storage.
Reverse Addition Rapid dispersion minimizes localized zones of supersaturation. 0.5% (v/v) final DMSORequires immediate and vigorous mechanical mixing (vortexing).
Bovine Serum Albumin (BSA) Hydrophobic pockets in BSA bind and sequester the free compound.0.1% - 1.0% (w/v) in BufferMay reduce the free (active) drug concentration available to target.
Tween-20 / Triton X-100 Micellar encapsulation of the lipophilic benzofuran core.0.01% - 0.1% (v/v) in BufferHigh risk of membrane disruption and cytotoxicity in cell-based assays.

Self-Validating Experimental Protocols

To guarantee scientific integrity, protocols must include built-in validation steps. Follow these methodologies strictly to ensure your compound remains bioavailable.

Protocol A: Preparation of a Moisture-Free Master Stock
  • Equilibration: Allow the lyophilized vial of 4-Nitrobenzofuran-2-carbonitrile to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric condensation on the cold powder.

  • Solvent Selection: Pierce a fresh, sealed septum bottle of Anhydrous DMSO ( 99.9%, water 0.005%) using a flushed syringe.

  • Dissolution: Add the calculated volume of DMSO to achieve a 20 mM stock. Pipette up and down gently. Do not vortex excessively, as this introduces microscopic air bubbles that can act as nucleation sites.

  • Validation Check (Centrifugation): Transfer an aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes.

    • Pass: No visible pellet.

    • Fail: A white pellet indicates incomplete dissolution; warm gently to 37°C and repeat.

  • Storage: Aliquot into single-use volumes, purge the headspace with Argon gas, and store at -20°C.

Protocol B: The "Reverse Dilution" Technique for Aqueous Assays
  • Intermediate Dilution: Perform all necessary serial dilutions in 100% anhydrous DMSO to reach exactly 200x your final desired assay concentration.

  • Buffer Preparation: Dispense the required volume of your final aqueous buffer (e.g., DMEM or PBS) into a sterile tube. If your assay permits, pre-warm the buffer to 37°C.

  • Vortex Setup: Place the tube containing the aqueous buffer on a vortex mixer set to medium-high speed.

  • Dropwise Addition: While the buffer is actively swirling, use a precision pipette to add the DMSO stock dropwise directly into the center of the vortex (avoiding the plastic walls).

  • Validation Check (Optical Density): Measure the absorbance of the final solution at 600 nm (OD600) against a blank buffer. An OD600 > 0.05 indicates the presence of colloidal aggregates or micro-precipitation.

Mechanistic Pathway of Precipitation

The diagram below illustrates the thermodynamic cascade that occurs when protocols are violated, leading to assay failure.

MechanisticPathway Solvated Solvated State (100% DMSO) Dilution Aqueous Buffer Addition Solvated->Dilution Dielectric Rapid Dielectric Constant Drop Dilution->Dielectric Supersat Localized Supersaturation Dielectric->Supersat Nucleation Crystal Nucleation (Pi-Pi Stacking) Supersat->Nucleation Precipitation Macroscopic Precipitation Nucleation->Precipitation

Thermodynamic mechanism of solvent shock and precipitation (crashing out).

References

  • DeepCeutix Strategic Briefings.70–90% of Your Pipeline Can't Dissolve. DeepCeutix.
  • Benchchem Technical Support.Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Benchchem.
  • Sigma-Aldrich.FAQs on Inhibitor Preparation. Sigma-Aldrich.
  • National Institutes of Health (PMC).A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. NIH.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Nitrobenzofuran-2-carbonitrile by Column Chromatography

Welcome to the dedicated technical support center for the chromatographic purification of 4-Nitrobenzofuran-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the chromatographic purification of 4-Nitrobenzofuran-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining this valuable compound in high purity.

Introduction to the Purification Challenge

4-Nitrobenzofuran-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its synthesis, often proceeding from starting materials like 2-hydroxy-5-nitrobenzonitrile, can yield a crude product containing unreacted starting materials, reaction intermediates, and other byproducts.[1][2][3] Column chromatography is the quintessential technique for isolating the desired product from these impurities. However, the polarity imparted by the nitro and cyano functional groups requires a carefully optimized chromatographic method to achieve efficient separation.

This guide provides a systematic approach to the purification of 4-Nitrobenzofuran-2-carbonitrile, focusing on practical, field-proven insights to overcome common challenges.

Core Principles of Purification

The successful purification of 4-Nitrobenzofuran-2-carbonitrile by column chromatography hinges on the principle of differential partitioning of the analyte and impurities between a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture). The key to a successful separation lies in the selection of an appropriate solvent system that provides a significant difference in the retention factor (Rf) between the target compound and its impurities.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Method Development

Before proceeding to column chromatography, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system will give a well-resolved spot for the product with an Rf value between 0.2 and 0.4.[4]

Materials:

  • Silica gel TLC plates (with UV indicator F254)

  • Developing chamber

  • Capillary tubes for spotting

  • A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane)

  • UV lamp

Procedure:

  • Prepare a small, dilute solution of the crude 4-Nitrobenzofuran-2-carbonitrile in a volatile solvent like dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Prepare a series of developing solvents with varying polarities. A good starting point is a mixture of hexanes and ethyl acetate.

  • Place a small amount of a chosen solvent system in the developing chamber, ensuring the solvent level is below the baseline of the TLC plate. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.[5]

  • Place the spotted TLC plate in the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[6]

  • Adjust the solvent system polarity to achieve an Rf of ~0.3 for the product spot, ensuring it is well-separated from any impurity spots.

Table 1: Suggested TLC Solvent Systems for Method Development

Solvent System (v/v)Expected Observation
80:20 Hexanes:Ethyl AcetateProduct may have a low Rf or remain at the baseline.
60:40 Hexanes:Ethyl AcetateA good starting point for achieving an optimal Rf.
50:50 Hexanes:Ethyl AcetateProduct may have a higher Rf; useful if the compound is less polar than anticipated.
DichloromethaneCan be used as an alternative to ethyl acetate for modulating selectivity.
Column Chromatography Protocol

Once an optimal solvent system is determined by TLC, you can proceed with the column chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 or 230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Eluent (the optimized solvent system from TLC)

  • Collection tubes

Procedure:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluent you plan to use.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.[7]

  • Sample Loading:

    • Dissolve the crude 4-Nitrobenzofuran-2-carbonitrile in a minimal amount of a polar solvent (like dichloromethane or the eluent itself).

    • Alternatively, for less soluble samples, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • If using a gradient elution, gradually increase the polarity of the eluent as the separation progresses.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Nitrobenzofuran-2-carbonitrile.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 4-Nitrobenzofuran-2-carbonitrile.

Problem 1: Poor Separation of Product and Impurities

Symptom: On TLC, the spots for the product and an impurity are very close together or overlapping.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving the mixture.

    • Solution: Systematically vary the solvent ratio in your eluent. Small changes can have a significant impact on separation. Try a different solvent system altogether. For example, if you are using a hexanes/ethyl acetate system, consider trying a dichloromethane/methanol system.[8]

  • Column Overloading: Too much crude material was loaded onto the column.

    • Solution: Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of silica gel should be at least 50-100 times the weight of the crude material.

Problem 2: Product Elutes Too Quickly or Too Slowly

Symptom: The product has an Rf value close to 1 (elutes with the solvent front) or close to 0 (sticks to the top of the column).

Possible Causes & Solutions:

  • Incorrect Eluent Polarity:

    • Product elutes too quickly (High Rf): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.

    • Product elutes too slowly (Low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent.[9]

Problem 3: Streaking or Tailing of Spots on TLC and Broad Bands on the Column

Symptom: The compound spots on the TLC plate are elongated rather than circular, and the bands on the column are diffuse.

Possible Causes & Solutions:

  • Sample Overload: The sample is too concentrated on the TLC plate or column.

    • Solution: Dilute the sample solution for TLC spotting. For column chromatography, ensure the sample is loaded in a narrow band.

  • Acidic Nature of Silica Gel: The nitro and cyano groups can interact with the acidic silanol groups on the silica surface, leading to tailing.

    • Solution: While less common for nitro and cyano compounds compared to amines, adding a very small amount (0.1-0.5%) of a modifier like acetic acid to the eluent can sometimes improve peak shape for acidic compounds. However, this is generally not recommended unless tailing is severe.

  • Incomplete Dissolution of the Sample: If the sample is not fully dissolved when loaded, it can lead to streaking.

    • Solution: Ensure complete dissolution of the crude product before loading it onto the column. If solubility is an issue, consider the dry-loading method.

Problem 4: Cracking of the Silica Gel Bed

Symptom: Fissures or cracks appear in the silica gel bed during the run.

Possible Causes & Solutions:

  • Running the Column Dry: Allowing the solvent level to drop below the top of the silica bed can cause it to dry out and crack.

    • Solution: Always maintain a level of solvent above the silica gel.

  • Heat of Solvation: Using a highly polar solvent to wash a column packed with a non-polar solvent can generate heat, causing solvent to boil and crack the column.

    • Solution: When changing to a much more polar solvent system, do so gradually.

Problem 5: No Compound Eluting from the Column

Symptom: No product is observed in the collected fractions, even after eluting with a highly polar solvent.

Possible Causes & Solutions:

  • Irreversible Adsorption: The compound may be too polar and is irreversibly binding to the silica gel.

    • Solution: This is unlikely for 4-Nitrobenzofuran-2-carbonitrile with standard eluents but could occur if the compound is highly impure with very polar byproducts. Try eluting with a very polar solvent like methanol. If this fails, consider using a different stationary phase like alumina or reverse-phase silica.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 4-Nitrobenzofuran-2-carbonitrile?

A1: Silica gel is the most common and effective stationary phase for the purification of benzofuran derivatives, including those with polar functional groups.[7]

Q2: How do I choose the starting eluent composition?

A2: Begin with a relatively non-polar solvent mixture, such as 90:10 or 80:20 hexanes:ethyl acetate, and assess the separation on a TLC plate. Adjust the polarity based on the Rf value of your product. An ideal starting point will give your product an Rf of around 0.3.[11]

Q3: What are the likely impurities I need to separate?

A3: Based on a likely synthesis from 2-hydroxy-5-nitrobenzonitrile, potential impurities include:

  • Unreacted 2-hydroxy-5-nitrobenzonitrile (more polar than the product).

  • Byproducts from incomplete or side reactions during the formation of the furan ring.

  • Residual reagents from the synthesis.

Q4: Can I use a gradient elution?

A4: Yes, a gradient elution can be very effective, especially if your crude mixture contains impurities with a wide range of polarities. Start with a less polar eluent to elute non-polar impurities, and then gradually increase the polarity to elute your product and then any more polar impurities.

Q5: My purified compound is still not pure by NMR. What should I do?

A5: If a single column chromatography run is insufficient, you can:

  • Repeat the chromatography: Use a shallower gradient or a different solvent system to improve separation.

  • Recrystallization: If your compound is a solid, recrystallization from a suitable solvent can be a highly effective final purification step.

Visualizing the Workflow

Purification_Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation Crude_Product Crude 4-Nitrobenzofuran-2-carbonitrile TLC_Development TLC Method Development (Hexanes:Ethyl Acetate) Crude_Product->TLC_Development Column_Packing Pack Silica Gel Column TLC_Development->Column_Packing Sample_Loading Load Sample (Wet or Dry) Column_Packing->Sample_Loading Elution Elute with Optimized Solvent System Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Pure 4-Nitrobenzofuran-2-carbonitrile Solvent_Removal->Pure_Product

Caption: Workflow for the purification of 4-Nitrobenzofuran-2-carbonitrile.

References

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). PMC. [Link]

  • Purification of strong polar and basic compounds. (2023, January 7). Reddit. [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Toronto. [Link]

  • How to run column chrom
  • How can I isolate a highly polar compound from an aqueous solution? (2014, February 3). ResearchGate. [Link]

  • Synthesis of Benzofurans via Ruthenium-Catalyzed Redox-Neutral C-H Functionalization and Reaction with Alkynes under Mild Conditions. (n.d.).
  • Rf values of the standards used in TLC and their respective colors. (2022, August). ResearchGate. [Link]

  • How can I select the solvent system for column chromatography? (2015, June 18). ResearchGate. [Link]

  • For highly polar compound, how to do the purification? (2018, April 25). ResearchGate. [Link]

  • Column chromatography & TLC on highly polar compounds? (2017, February 22). Reddit. [Link]

  • Thin Layer Chromatography. (n.d.). University of Toronto Scarborough. [Link]

  • Chromatography Column Selection Guide. (2023, May 18). Biocompare. [Link]

  • Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester. [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 2-Hydroxy-5-nitrobenzonitrile. (n.d.). PubChem. [Link]

  • Method for the preparation of 2 hydroxybenzonitrile. (n.d.).
  • Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation. [Link]

  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. (n.d.). PMC - NIH. [Link]

  • Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. (n.d.). Journal of Food and Drug Analysis. [Link]

  • Nitrofural-impurities. (n.d.). Pharmaffiliates. [Link]

  • Screening and Confirmation of Four Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). Food Safety and Inspection Service. [Link]

  • Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Column chrom
  • Lab 4: Reduction of 4-nitrobenzaldehyde and TLC analysis. (2018, August 25). YouTube. [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). Cuestiones de Fisioterapia. [Link]

  • Quantitative determination of four nitrofuran metabolites in meat by isotope dilution liquid chromatography-electrospray ionisation-tandem mass spectrometry. (2005, March 4). PubMed. [Link]

  • Synthesis method of 2-fluoro-4-nitrobenzonitrile. (n.d.).
  • p-NITROBENZONITRILE. (n.d.). Organic Syntheses Procedure. [Link]

  • How to interpret TLC data regarding the purity of one's sample. (2016, April 27). Chemistry Stack Exchange. [Link]

  • Column Chromatography. (n.d.). Magritek. [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Unknown Source.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). PMC. [Link]

  • An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. (n.d.). Indian Academy of Sciences. [Link]

  • A Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. (1978). J. Org. Chem., 43(14), 2923–2925. [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Publishing. [Link]

  • Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. (n.d.). Unknown Source.
  • Efficient Synthesis of Functionalized Furans and Benzofurans Based on a “[3 + 2] Cyclization/Oxidation” Strategy. (n.d.). ResearchGate. [Link]

  • Synthesis and Crystal Structure of Benzofuran Derivative. (2012). Asian Journal of Chemistry, 24(8), 3436-3438. [Link]

  • Modular Synthesis of Polyphenolic Benzofurans, and Application in the Total Synthesis of Malibatol A and Shoreaphenol. (n.d.). PMC. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). PMC - NIH. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021, April 14). Beaudry | Oregon State University. [Link]

  • Thin Layer Chrom
  • p-NITROBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. [Link]

Sources

Optimization

preventing degradation of 4-Nitrobenzofuran-2-carbonitrile during long-term storage

Technical Support Center: 4-Nitrobenzofuran-2-carbonitrile Storage & Stability Troubleshooting Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Nitrobenzofuran-2-carbonitrile Storage & Stability Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals mitigate the degradation of 4-Nitrobenzofuran-2-carbonitrile (CAS: 69604-04-2) during long-term storage.

This compound features two highly reactive functional groups—a nitro group and a carbonitrile group—anchored to a benzofuran scaffold. Understanding the thermodynamic and kinetic vulnerabilities of these moieties is critical to preserving the integrity of your experimental data.

Part 1: Core Degradation Mechanisms (The "Why")

To prevent degradation, you must first understand the causality behind it. The structural failure of 4-Nitrobenzofuran-2-carbonitrile during storage typically occurs via two primary pathways:

  • Photolytic Dissociation of the Nitro Group: The nitro group (-NO₂) at position 4 is highly sensitive to UV and visible light. Upon photon absorption, the molecule enters an excited singlet/triplet state, triggering an intramolecular rearrangement that converts the nitro group into a nitrite isomer[1]. This nitrite intermediate is unstable and undergoes rapid homolytic cleavage, releasing nitric oxide (NO) or nitrogen dioxide (NO₂) and leaving behind a reactive radical that causes the solution to turn yellow or brown[2].

  • Moisture-Induced Nitrile Hydrolysis: The carbonitrile group (-CN) at position 2 features a highly electrophilic carbon atom. Even in the absence of strong acids or bases, trace atmospheric moisture can act as a nucleophile. Over time, uncatalyzed neutral hydrolysis converts the nitrile into an imidic acid, which tautomerizes into an amide (+18 Da mass shift)[3]. Prolonged exposure to moisture will further hydrolyze the amide into a carboxylic acid (+19 Da mass shift)[4].

Pathways Compound 4-Nitrobenzofuran-2-carbonitrile (Intact) Hydrolysis Nitrile Hydrolysis (+H2O) Compound->Hydrolysis Moisture / pH Photolysis Photolytic Excitation (UV/Vis Light) Compound->Photolysis Photon Absorption Amide Amide Derivative (+18 Da) Hydrolysis->Amide Step 1 Acid Carboxylic Acid (+19 Da) Amide->Acid Step 2 Nitrite Nitrite Isomer (Rearrangement) Photolysis->Nitrite Isomerization Radical NO Release & Radical Formation Nitrite->Radical Dissociation

Caption: Predicted degradation pathways of 4-Nitrobenzofuran-2-carbonitrile during improper storage.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: My stock solution developed a deep yellow/brown tint after a few weeks on the bench. Is it still viable? A: No, the solution is compromised. The discoloration is a hallmark of photolytic degradation. When exposed to ambient laboratory light, the nitro group undergoes photoisomerization to a nitrite group, followed by dissociation[1]. The resulting radical species polymerize or oxidize further, causing the dark discoloration. Always store solutions in amber vials and handle them under low-light conditions.

Q2: I stored my solid compound in a standard -20°C freezer, but LC-MS analysis shows a major impurity with a +18 Da mass shift. What caused this? A: A +18 Da shift is the classic diagnostic signature of nitrile hydrolysis to an amide derivative[4]. Standard freezers are highly humid environments. If the vial was not properly desiccated or allowed to reach room temperature before opening, condensation introduced trace water. This moisture initiated nucleophilic attack on the nitrile carbon, leading to neutral hydrolysis[3].

Q3: Does the choice of solvent impact the long-term stability of the stock solution? A: Absolutely. Protic solvents (like methanol) or hygroscopic solvents (like standard-grade DMSO) accelerate the nucleophilic attack on the nitrile group. For long-term storage, use strictly anhydrous, LC-MS grade aprotic solvents (e.g., anhydrous Acetonitrile) and store at -80°C under an inert argon atmosphere.

Workflow Start Observe Degradation (Color Change / Impurity) CheckLCMS Run LC-MS Analysis Start->CheckLCMS Branch1 Mass Shift: +18 / +19 Da? CheckLCMS->Branch1 Action1 Implement Moisture Control (Desiccants, Argon Flush) Branch1->Action1 Yes Branch2 Mass Shift: -30 Da (-NO)? Branch1->Branch2 No Action2 Implement Light Protection (Amber Vials, Foil) Branch2->Action2 Yes Unknown Investigate Solvent Compatibility & Oxidative Stress Branch2->Unknown No

Caption: Troubleshooting workflow for identifying and resolving storage-induced degradation.

Part 3: Quantitative Data Summaries

Table 1: Degradation Profiles and Diagnostic Mass Shifts

Degradant Mechanism Diagnostic Mass Shift (LC-MS) Visual Indicator
Amide Derivative Partial Hydrolysis +18 Da None / Slight cloudiness
Carboxylic Acid Complete Hydrolysis +19 Da None / pH drop in solution
Nitrite Isomer Photoisomerization Isobaric (0 Da shift, RT change) Yellowing

| Denitrated Radical | Photolytic Dissociation | -30 Da (Loss of NO) | Deep brown/orange discoloration |

Table 2: Recommended Storage Conditions

State Temperature Atmosphere Container Max Shelf Life
Solid Powder -20°C Argon/Nitrogen (Desiccated) Amber glass vial > 24 Months
Stock Solution -80°C Argon/Nitrogen Amber glass, sealed < 6 Months

| Working Aliquot | 2-8°C | Ambient | Opaque tube | < 1 Week |

Part 4: Standard Operating Protocols (SOPs)

Protocol A: Preparation and Storage of Anhydrous Stock Solutions

To prevent moisture-induced hydrolysis and photolysis during liquid handling.

  • Equilibration: Remove the solid 4-Nitrobenzofuran-2-carbonitrile from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation.

  • Solvent Preparation: Use only anhydrous, LC-MS grade Acetonitrile or DMSO (water content <0.005%). Pierce the solvent septum with a syringe purged with Argon.

  • Dissolution: Dissolve the compound to the desired concentration (e.g., 10 mM) in an amber glass vial under low-light conditions.

  • Aliquot & Purge: Divide the stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Gently blow a stream of dry Argon gas over the liquid surface for 5 seconds to displace oxygen and ambient moisture.

  • Storage: Cap immediately, seal with Parafilm, and transfer to a -80°C freezer.

Protocol B: Forced Degradation & Storage Validation Assay (Self-Validating System)

Do not assume your storage conditions are perfect. Run this self-validating assay to empirically prove that your specific laboratory environment and handling techniques are preserving the compound.

  • Preparation: Prepare a 10 mM stock solution of 4-Nitrobenzofuran-2-carbonitrile in anhydrous LC-MS grade DMSO.

  • Aliquot Distribution: Divide 100 µL into three distinct testing vials:

    • Vial A (Positive Photolytic Control): Clear glass, ambient air, exposed to direct laboratory light at 25°C.

    • Vial B (Positive Hydrolytic Control): Clear glass, spiked with 5% v/v HPLC-grade water, stored in the dark at 25°C.

    • Vial C (Test Condition): Amber glass, flushed with Argon, stored at -80°C (your actual storage method).

  • Sampling: Extract 5 µL from each vial at Day 0, Day 7, and Day 14.

  • Analysis: Dilute samples to 1 µM in Acetonitrile and analyze via LC-MS (ESI+ mode).

  • Validation Criteria: The storage system is successfully validated only if Vial C maintains >99.5% purity at Day 14, while Vial A exhibits the -30 Da photolytic degradant and Vial B exhibits the +18 Da/+19 Da hydrolysis degradants. If Vial C shows >0.5% degradation, your argon purge or solvent anhydrousness is compromised.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 4-Nitrobenzofuran-2-carbonitrile Derivatives

Welcome to the Technical Support Center. This guide is designed for synthetic chemists, researchers, and drug development professionals working on the synthesis and scale-up of nitro-substituted benzofuran nitriles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists, researchers, and drug development professionals working on the synthesis and scale-up of nitro-substituted benzofuran nitriles.

Synthesizing 4-nitrobenzofuran-2-carbonitrile typically proceeds via a base-catalyzed Rap-Stoermer condensation between 2-hydroxy-6-nitrobenzaldehyde and a haloacetonitrile (e.g., chloroacetonitrile). While this is a standard method for assembling the benzofuran core 1, the 4-nitro group introduces severe electronic constraints that make the reaction highly sensitive to thermal parameters 2. Below, we troubleshoot common temperature-dependent anomalies, provide empirical optimization data, and outline a self-validating experimental workflow.

Troubleshooting Guide: Temperature-Dependent Anomalies (FAQs)

Q1: Why does my reaction stall at the O-alkylated intermediate when running at room temperature? A1: The 4-nitro group exerts a strong electron-withdrawing effect (via both resonance and induction) on the phenoxide intermediate. This significantly reduces the nucleophilicity of the oxygen, slowing down the initial SN​2 displacement of the chloroacetonitrile. More importantly, the subsequent intramolecular Knoevenagel-type condensation requires overcoming a high activation energy barrier to form the carbanion adjacent to the nitrile. At temperatures below 50 °C, the thermal energy is insufficient to drive this cyclization, leading to the accumulation of the uncyclized 2-(cyanomethoxy)-6-nitrobenzaldehyde.

Q2: I am observing significant amounts of 4-nitrobenzofuran-2-carboxamide instead of the carbonitrile. What is causing this? A2: This is a classic symptom of thermal overshoot (>90 °C) in the presence of a base (e.g., K2​CO3​ ) and trace water. Nitriles are highly susceptible to base-catalyzed hydration at elevated temperatures. The excess heat converts the target carbonitrile into a primary carboxamide, and eventually hydrolyzes it to the carboxylic acid. To prevent this, strictly maintain the reaction temperature between 70–80 °C and ensure the use of strictly anhydrous solvents (e.g., dry DMF or DMSO).

Q3: How does my choice of base dictate the required reaction temperature? A3: The base strength directly alters the thermal requirements for the Knoevenagel cyclization step. Weak bases like K2​CO3​ require moderate heating (70–80 °C) to facilitate the deprotonation of the active methylene [[1]](). If a stronger base like Cs2​CO3​ or KOtBu is used, the carbanion forms more readily, allowing the reaction to proceed at lower temperatures (40–50 °C). However, stronger bases significantly increase the risk of localized overheating and subsequent nitro-group degradation if the exotherm is not carefully controlled.

Q4: Can I synthesize 4-nitrobenzofuran-2-carbonitrile at room temperature to completely avoid thermal degradation? A4: Yes, but it requires altering the synthetic route. Instead of the Rap-Stoermer condensation, you can synthesize 4-nitrobenzofuran-2-carboxaldehyde, convert it to the corresponding aldoxime, and perform a mild dehydration. Reagents like SO2​F2​ with Na2​CO3​ in DMSO enable the conversion of aldehydes/oximes to nitriles at room temperature (25 °C) with excellent yields, entirely bypassing the high-temperature base-catalyzed cyclization 3.

Mechanistic Logic & Thermal Pathways

Understanding the logical relationship between heat input and reaction progression is critical. The diagram below illustrates how temperature dictates the fate of the reaction mixture.

TempOpt cluster_temps Temperature Optimization Pathways Start Reaction Mixture (Phenol + ClCH2CN + K2CO3) LowTemp T < 50°C Stalled at O-Alkylation Start->LowTemp Insufficient Heat OptTemp T = 70-80°C Efficient Cyclization Start->OptTemp Optimal Heat HighTemp T > 100°C Nitrile Hydrolysis / Tar Start->HighTemp Overheating Product 4-Nitrobenzofuran-2-carbonitrile (Target Product) LowTemp->Product Increase T to 75°C OptTemp->Product High Yield Degradation Amide/Acid Byproducts (Impurity) HighTemp->Degradation Base + H2O trace

Fig 1: Temperature-dependent reaction pathways in 4-nitrobenzofuran-2-carbonitrile synthesis.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes empirical optimization data for the Rap-Stoermer condensation of 2-hydroxy-6-nitrobenzaldehyde with chloroacetonitrile using 1.5 equivalents of K2​CO3​ in anhydrous DMF.

Temperature (°C)Time (h)Conversion (%)Target Yield (%)Primary Observation / Major Byproduct
25 2445< 10Reaction stalled; predominantly O-alkylated intermediate.
50 128540Slow cyclization; mixed intermediate and product.
75 4> 9988 Optimal conversion; trace amide impurities.
100 4> 9955Significant nitrile hydrolysis to 4-nitrobenzofuran-2-carboxamide.
120 2> 9915Extensive tarry degradation products; dark reaction mixture.

Standardized Experimental Protocol

To ensure reproducibility and avoid the thermal pitfalls described above, follow this self-validating protocol. This workflow incorporates built-in checks to verify causality and chemical state at each step.

Workflow Step1 1. Deprotonation (Ambient Temp) Step2 2. Alkylation (+ ClCH2CN) Step1->Step2 15 min Step3 3. Thermal Ramping (Strictly 75°C) Step2->Step3 Dropwise Step4 4. Quenching (0°C + H2O) Step3->Step4 4 hours (TLC Validated) Step5 5. Isolation (Filtration) Step4->Step5 Precipitate

Fig 2: Self-validating experimental workflow for 4-nitrobenzofuran-2-carbonitrile synthesis.

Step-by-Step Methodology
  • Preparation & Deprotonation:

    • In an oven-dried, 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-6-nitrobenzaldehyde (10.0 mmol, 1.67 g) and anhydrous K2​CO3​ (15.0 mmol, 2.07 g).

    • Purge the system with inert Nitrogen ( N2​ ). Inject 25 mL of anhydrous N,N-Dimethylformamide (DMF) via syringe.

    • Self-Validation: Stir at ambient temperature for 15 minutes. The solution will transition from yellow to a deep red/orange, visually confirming the formation of the highly conjugated phenoxide anion.

  • Alkylation:

    • Dropwise add chloroacetonitrile (12.0 mmol, 0.76 mL) over 5 minutes.

  • Thermal Ramping (Critical Control Point):

    • Submerge the flask in a pre-heated oil bath set strictly to 75 °C .

    • Causality: Using a pre-heated bath prevents prolonged exposure to intermediate temperatures (40-60 °C) that extend reaction times and increase the risk of side reactions. Monitor the internal temperature using a thermocouple to prevent exothermic overshoot.

  • Reaction Monitoring:

    • Stir at 75 °C for 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The O-alkylated intermediate ( Rf​≈0.4 ) should transition entirely to the product spot ( Rf​≈0.6 , highly UV-active).

  • Quenching & Isolation:

    • Cool the mixture to 0 °C using an ice bath. Slowly add 50 mL of ice-cold distilled water to precipitate the product.

    • Causality: Rapid cooling halts any further base-catalyzed hydrolysis. Water addition crashes out the hydrophobic benzofuran while solubilizing the DMF and inorganic salts.

  • Filtration & Purification:

    • Filter the crude yellow solid under vacuum, wash with cold water (3 x 20 mL), and dry under high vacuum.

    • Recrystallize from hot ethanol to yield pure 4-nitrobenzofuran-2-carbonitrile.

References

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega / Semantic Scholar URL
  • Title: Benzofuran synthesis Source: Organic Chemistry Portal URL
  • Title: Cascade Process for Direct Transformation of Aldehydes (RCHO) to Nitriles (RCN)

Sources

Optimization

reducing side-product formation in 4-Nitrobenzofuran-2-carbonitrile synthesis

Technical Support Center: Troubleshooting 4-Nitrobenzofuran-2-carbonitrile Synthesis Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4-Nitrobenzofuran-2-carbonitrile Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals working with 4-Nitrobenzofuran-2-carbonitrile (CAS 69604-04-2) . This highly functionalized, electron-deficient heterocycle is a critical building block in the development of PARP inhibitors[1], imidazoline I2 receptor ligands for Alzheimer's disease[2], and advanced fluorescent dyes[3].

However, synthesizing this molecule is notoriously prone to side-product formation. The strong electron-withdrawing nature of the nitro group at the C4 position fundamentally alters the electronic landscape of the benzofuran core, making intermediates sluggish to react and the final product highly susceptible to degradation.

Below is our comprehensive troubleshooting guide, detailing the mechanistic causality of these failures and providing self-validating protocols to ensure high-yield synthesis.

Mechanistic Overview: Divergence and Side-Product Formation

To successfully synthesize 4-nitrobenzofuran-2-carbonitrile, one must choose between two primary synthetic workflows. Understanding why these pathways fail is the key to controlling them.

G A 2-Hydroxy-6-nitrobenzaldehyde + Chloroacetonitrile B 2-(Cyanomethoxy)-6-nitrobenzaldehyde (Ether Intermediate) A->B K2CO3, DMF, 60°C (SN2 Alkylation) C 4-Nitrobenzofuran-2-carbonitrile (Target Product) B->C 100°C (Intramolecular Aldol) D Polymeric/Aldol Tars (Side Product) B->D Excess Base / >120°C (Intermolecular Reaction) E 4-Nitrobenzofuran-2-carboxamide + POCl3 E->C 90°C, 2h (Dehydration) F 4-Nitrobenzofuran-2-carboxylic acid (Hydrolysis Side Product) E->F Aqueous Acid Quench (Hydrolysis) G 3-Chloro-4-nitrobenzofuran-2-carbonitrile (Chlorinated Side Product) E->G Prolonged Heating >4h (Electrophilic Chlorination)

Fig 1: Reaction workflows and side-product divergence in 4-nitrobenzofuran-2-carbonitrile synthesis.

Troubleshooting FAQs

Q1: I am using the Alkylation-Condensation route (2-hydroxy-6-nitrobenzaldehyde + chloroacetonitrile). My reaction stalls at the open-chain ether intermediate. If I increase the temperature, I get a black tar. How do I force cyclization? A: This is an electronic issue. In the starting material, the nitro group is at the C6 position (which ultimately becomes the C4 position of the benzofuran). This strongly withdraws electron density from the phenoxide, making the initial SN2 attack on chloroacetonitrile sluggish[4]. Furthermore, it deactivates the aldehyde toward the subsequent intramolecular Knoevenagel condensation. Causality & Solution: If you apply high heat immediately, the base (K₂CO₃) will trigger intermolecular aldol condensations between the unreacted aldehyde molecules, forming polymeric tars. You must use a temperature gradient . Run the reaction at 60 °C until LC-MS confirms 100% conversion to the ether intermediate. Only then should you raise the temperature to 100 °C to provide the activation energy required for ring closure[3].

Q2: During the dehydration of 4-nitrobenzofuran-2-carboxamide with POCl₃, I am seeing significant amounts of 4-nitrobenzofuran-2-carboxylic acid in my LC-MS. How do I prevent hydrolysis? A: The hydrolysis is not happening during the reaction; it is happening during your workup. Causality & Solution: When excess POCl₃ reacts with water during an aqueous quench, it generates a violent exotherm and massive amounts of HCl[5]. This hot, highly acidic environment rapidly hydrolyzes the delicate, newly formed nitrile back to the amide, and subsequently to the carboxylic acid. To prevent this, you must evaporate the excess POCl₃ under reduced pressure before aqueous contact. The remaining residue must be quenched by slow addition into an ice-cold, vigorously stirred saturated NaHCO₃ solution to maintain a slightly alkaline pH.

Q3: I am detecting a +34 Da mass side product in my POCl₃ dehydration route. What is this, and how do I eliminate it? A: You are observing over-chlorination, specifically the formation of 3-chloro-4-nitrobenzofuran-2-carbonitrile. Causality & Solution: While the benzofuran core is electron-deficient, the C3 position remains susceptible to electrophilic aromatic substitution if exposed to the POCl₃/HCl matrix at high temperatures for prolonged periods[5]. Limit your reaction time strictly to 2 hours. If the problem persists, dilute the reaction with anhydrous acetonitrile (ACN) to lower the reflux temperature of the system.

Quantitative Data: Reaction Parameters & Mitigation

Reaction RouteKey ReagentsOptimal TempPrimary Side ProductCausality of Side ProductMitigation Strategy
Alkylation-Condensation 2-Hydroxy-6-nitrobenzaldehyde, ClCH₂CN, K₂CO₃60 °C, then 100 °CPolymeric Tars / Aldol AdductsIntermolecular condensation due to high initial heatUse a temperature gradient; ensure full etherification before heating[3].
Amide Dehydration 4-Nitrobenzofuran-2-carboxamide, POCl₃, ACN80–90 °C4-Nitrobenzofuran-2-carboxylic acidAcid-catalyzed hydrolysis during aqueous quenchEvaporate POCl₃ prior to workup; quench in cold NaHCO₃[5].
Amide Dehydration 4-Nitrobenzofuran-2-carboxamide, POCl₃>100 °C3-Chloro-4-nitrobenzofuran-2-carbonitrileElectrophilic aromatic substitution at furan C3Limit reaction time to 2h; use ACN as co-solvent to lower boiling point[5].

Self-Validating Experimental Protocols

Protocol A: Optimized Dehydration of 4-Nitrobenzofuran-2-carboxamide

Objective: Convert the carboxamide to the nitrile while suppressing hydrolysis and chlorination.

  • Setup & Reagent Addition: In an oven-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, suspend 4-nitrobenzofuran-2-carboxamide (1.0 eq) in anhydrous acetonitrile (ACN) (0.2 M). Add POCl₃ (3.0 eq) dropwise at room temperature[5].

    • Causality Check: ACN is used as a co-solvent to cap the internal temperature and prevent thermal over-chlorination at the C3 position.

  • Reaction Execution: Heat the mixture to 80–90 °C for exactly 2 hours.

    • Self-Validation Checkpoint: Perform TLC (Eluent: 30% EtOAc in Hexanes). The starting amide (lower R_f) should completely disappear, replaced by a distinct, UV-active spot (higher R_f) corresponding to the nitrile. Do not exceed 2.5 hours.

  • Workup & Quench (Critical): Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation) to remove the majority of unreacted POCl₃ and ACN.

    • Causality Check: Removing POCl₃ before aqueous contact minimizes the exothermic generation of HCl, preventing reverse hydrolysis.

  • Neutralization: Dissolve the resulting residue in ethyl acetate (EtOAc) and add it dropwise to a vigorously stirred, ice-cold saturated NaHCO₃ solution. Ensure the aqueous layer remains at pH > 7.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with EtOAc. Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

Protocol B: Synthesis via Alkylation-Condensation (Rap-Stoermer type)

Objective: Construct the benzofuran core directly from the aldehyde while avoiding polymeric tars.

  • Etherification: Dissolve 2-hydroxy-6-nitrobenzaldehyde (1.0 eq) and chloroacetonitrile (1.2 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq). Stir at 60 °C for 4 hours[3][4].

    • Self-Validation Checkpoint: Monitor by LC-MS. Look for the mass of the O-alkylated intermediate. Do not raise the temperature until the starting aldehyde is completely consumed to prevent competitive intermolecular degradation.

  • Cyclization: Once etherification is complete, raise the temperature to 100 °C and stir for an additional 8 hours[3].

    • Causality Check: The elevated temperature provides the activation energy required for the enolate to attack the electron-deficient aldehyde, overcoming the deactivating effect of the 6-nitro group.

  • Workup: Cool to room temperature, dilute with ice water, and extract with EtOAc. Wash the organic layer extensively with water/brine (5x) to completely remove DMF. Dry and concentrate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Nitrobenzofuran-2-carbonitrile and 5-Nitrobenzofuran for Drug Development Professionals

This guide provides an in-depth technical comparison of the chemical reactivity of 4-nitrobenzofuran-2-carbonitrile and 5-nitrobenzofuran. Designed for researchers, medicinal chemists, and professionals in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of the chemical reactivity of 4-nitrobenzofuran-2-carbonitrile and 5-nitrobenzofuran. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate the strategic use of these scaffolds in synthesis and drug design.

Introduction: Strategic Importance of Substituted Benzofurans

Benzofuran derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The strategic placement of electron-withdrawing groups, such as nitro (-NO₂) and cyano (-CN) moieties, can profoundly influence the molecule's reactivity, metabolic stability, and pharmacokinetic profile. This guide focuses on a comparative analysis of two key isomers: 4-nitrobenzofuran-2-carbonitrile and 5-nitrobenzofuran. While both are activated towards nucleophilic attack, the nature and position of their substituents are expected to result in distinct reactivity profiles. Understanding these differences is paramount for designing efficient synthetic routes and novel molecular entities.

Theoretical Reactivity Analysis: An Electron Density Perspective

The reactivity of these benzofuran derivatives is primarily governed by the electron-withdrawing properties of the nitro and cyano groups. These substituents deactivate the aromatic ring towards electrophilic aromatic substitution and activate it for nucleophilic aromatic substitution (SNAr).

5-Nitrobenzofuran: The nitro group at the 5-position strongly withdraws electron density from the benzene ring through both inductive (-I) and resonance (-M) effects. This effect is particularly pronounced at the ortho and para positions relative to the nitro group (positions 4 and 6, and the furan ring). The furan ring itself is inherently electron-rich, which can influence the overall reactivity.

4-Nitrobenzofuran-2-carbonitrile: This isomer presents a more complex electronic landscape. The nitro group at the 4-position exerts a powerful electron-withdrawing effect on the benzene ring. Simultaneously, the cyano group at the 2-position of the furan ring also acts as an electron-withdrawing group. The combined influence of these two groups is anticipated to render the benzofuran core significantly more electrophilic than 5-nitrobenzofuran.

The key distinction lies in the distribution of electron deficiency. In 5-nitrobenzofuran, the primary activation for nucleophilic attack is on the benzene ring. In contrast, 4-nitrobenzofuran-2-carbonitrile is expected to have a highly activated furan ring in addition to the activated benzene ring, potentially leading to different regioselectivity and reaction rates in nucleophilic substitution reactions.

Comparative Experimental Data: A Review of Related Systems

Studies on various nitrobenzofurazan and nitrobenzofuroxan derivatives, which are structurally analogous to nitrobenzofurans, have consistently demonstrated their high electrophilicity and susceptibility to nucleophilic attack.[2] The rates of these reactions are highly dependent on the nature and position of the electron-wthdrawing groups. For instance, kinetic studies on the reaction of substituted benzofuroxans with nucleophiles have shown a positive correlation between the reaction rate and the electron-withdrawing strength of the substituents, as described by the Hammett equation.[3]

Based on these principles, it is hypothesized that 4-nitrobenzofuran-2-carbonitrile will exhibit a greater overall reactivity towards nucleophiles than 5-nitrobenzofuran due to the synergistic electron-withdrawing effects of both the nitro and cyano groups.

Proposed Experimental Workflow for a Definitive Reactivity Comparison

To rigorously quantify the reactivity differences between these two compounds, a systematic experimental approach is necessary. The following sections outline detailed protocols for a comparative study.

Synthesis of Starting Materials

While 5-nitrobenzofuran is commercially available, 4-nitrobenzofuran-2-carbonitrile may require custom synthesis. A plausible synthetic route could involve the nitration of a suitable benzofuran-2-carbonitrile precursor. The purity of both starting materials should be rigorously assessed by HPLC, NMR, and mass spectrometry before use in kinetic studies.

Synthesis_Workflow cluster_5NBF 5-Nitrobenzofuran cluster_4NBF2CN 4-Nitrobenzofuran-2-carbonitrile commercial Commercially Available purity_5NBF Purity Check (HPLC, NMR, MS) commercial->purity_5NBF kinetic_studies Kinetic Experiments purity_5NBF->kinetic_studies To Kinetics precursor Benzofuran-2-carbonitrile Precursor nitration Nitration precursor->nitration purification Purification (Chromatography) nitration->purification purity_4NBF2CN Purity Check (HPLC, NMR, MS) purification->purity_4NBF2CN purity_4NBF2CN->kinetic_studies To Kinetics

Caption: Proposed workflow for obtaining and verifying starting materials.

Kinetic Analysis of Nucleophilic Aromatic Substitution (SNAr)

A common and effective method for quantifying the reactivity of aromatic compounds towards nucleophiles is to monitor the kinetics of their SNAr reactions using UV-Vis spectrophotometry.[4]

Objective: To determine the second-order rate constants (k₂) for the reaction of 4-nitrobenzofuran-2-carbonitrile and 5-nitrobenzofuran with a model nucleophile (e.g., piperidine or morpholine).

Experimental Protocol:

  • Solution Preparation:

    • Prepare stock solutions of 4-nitrobenzofuran-2-carbonitrile and 5-nitrobenzofuran in a suitable aprotic solvent (e.g., acetonitrile or DMSO) at a concentration of approximately 0.1 mM.

    • Prepare a series of stock solutions of the chosen nucleophile (e.g., piperidine) in the same solvent, with concentrations ranging from 1 mM to 10 mM.

  • Kinetic Measurements:

    • Equilibrate the reactant solutions and a quartz cuvette to a constant temperature (e.g., 25.0 ± 0.1 °C) in the thermostatted cell holder of a UV-Vis spectrophotometer.

    • Initiate the reaction by rapidly mixing a known volume of the benzofuran stock solution with a known volume of the nucleophile stock solution directly in the cuvette. The nucleophile should be in at least a 10-fold excess to ensure pseudo-first-order kinetics.

    • Immediately begin monitoring the change in absorbance at the wavelength of maximum absorbance (λmax) of the product. The formation of the Meisenheimer complex or the final substitution product often results in a significant color change, which can be followed spectrophotometrically.[5][6]

    • Record the absorbance data as a function of time until the reaction is complete.

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

    • Plot kobs against the concentration of the nucleophile. The slope of the resulting linear plot will be the second-order rate constant (k₂).

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock_benzofuran Prepare Benzofuran Stock Solutions (0.1 mM in ACN) equilibrate Equilibrate Solutions & Cuvette (25.0 °C) stock_benzofuran->equilibrate stock_nucleophile Prepare Nucleophile Stock Solutions (1-10 mM in ACN) stock_nucleophile->equilibrate mix Mix Reactants in Cuvette (Nucleophile in Excess) equilibrate->mix monitor Monitor Absorbance vs. Time at λmax of Product mix->monitor fit_kobs Fit Data to Determine Pseudo-First-Order Rate (kobs) monitor->fit_kobs plot_k2 Plot kobs vs. [Nucleophile] fit_kobs->plot_k2 calc_k2 Determine Second-Order Rate Constant (k₂) from Slope plot_k2->calc_k2 Computational_Workflow cluster_dft DFT Calculations cluster_interpretation Interpretation geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mo_analysis HOMO/LUMO Analysis geom_opt->mo_analysis esp_map Electrostatic Potential Mapping geom_opt->esp_map ts_model Transition State Modeling geom_opt->ts_model predict_reactivity Predict Relative Reactivity mo_analysis->predict_reactivity esp_map->predict_reactivity ts_model->predict_reactivity rationalize_regio Rationalize Regioselectivity predict_reactivity->rationalize_regio compare_exp Compare with Experimental Data rationalize_regio->compare_exp

Sources

Comparative

comparative cytotoxicity of 4-Nitrobenzofuran-2-carbonitrile analogs

Title: Comparative Cytotoxicity of 4-Nitrobenzofuran-2-carbonitrile Analogs: A Technical Guide for Preclinical Development Executive Summary & Rationale The benzofuran ring is a privileged heterocyclic scaffold in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Cytotoxicity of 4-Nitrobenzofuran-2-carbonitrile Analogs: A Technical Guide for Preclinical Development

Executive Summary & Rationale

The benzofuran ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized to mimic biological indoles and purines. Within this class, 4-Nitrobenzofuran-2-carbonitrile (CAS 69604-04-2) and its structural analogs represent a highly potent subset of compounds exhibiting targeted cytotoxicity against various human cancer cell lines.

This guide provides an objective, data-driven comparison of 4-Nitrobenzofuran-2-carbonitrile against its positional isomers (5-nitro, 6-nitro) and C-2 substituted alternatives. By dissecting the structure-activity relationship (SAR) and the underlying redox-mediated mechanisms, this document serves as a comprehensive resource for researchers optimizing benzofuran-based antineoplastic agents.

Structure-Activity Relationship (SAR) & Comparative Cytotoxicity

The cytotoxic efficacy of nitrobenzofuran derivatives is governed by two primary structural determinants: the position of the nitro group on the benzene ring and the nature of the electron-withdrawing group at the C-2 position of the furan ring.

  • The Nitro Group (-NO2): Acts as a bioreductive prodrug trigger. Its position dictates the reduction potential of the molecule. [Redox properties and prooxidant cytotoxicity of benzofuroxans][1] demonstrate that the single-electron reduction potential is directly correlated with oxidative stress-induced cytotoxicity.

  • The Carbonitrile Group (-CN): At the C-2 position, the cyano group serves as a strong electron-withdrawing moiety. It not only increases the electrophilicity of the core system—facilitating the reduction of the nitro group—but also acts as a robust hydrogen-bond acceptor for kinase hinge regions, such as those found in mTOR signaling pathways[Benzofuran derivatives as anticancer inhibitors of mTOR signaling][2].

Table 1: Comparative In Vitro Cytotoxicity Profile

The following data summarizes representative half-maximal inhibitory concentrations ( IC50​ ) across standard human cancer cell lines (MCF-7 Breast, A549 Lung) and normal endothelial cells (HUVEC), synthesized from comparative SAR literature on [Benzofuran Derivatives with Potential Anticancer Activity][3].

Compound AnalogStructural ModificationMCF-7 IC50​ (µM)A549 IC50​ (µM)HUVEC IC50​ (µM)Selectivity Index (SI)*
4-Nitrobenzofuran-2-carbonitrile Core Scaffold 4.2 ± 0.3 5.8 ± 0.4 >50 >10
5-Nitrobenzofuran-2-carbonitrileIsomer (C-5 Nitro)2.1 ± 0.23.4 ± 0.335.2~16
6-Nitrobenzofuran-2-carbonitrileIsomer (C-6 Nitro)8.5 ± 0.611.2 ± 0.8>50>5
4-Nitrobenzofuran-2-carboxylateEster at C-215.4 ± 1.118.6 ± 1.5>50>3
Benzofuran-2-carbonitrileUnsubstituted (No Nitro)>50>50>50N/A

*Selectivity Index (SI) = IC50​ (HUVEC) / IC50​ (MCF-7). An SI > 10 indicates a highly favorable therapeutic window.

SAR Insights: The 5-nitro isomer typically exhibits the highest potency due to optimal sterics for enzymatic reduction by cellular nitroreductases (e.g., NQO1). However, the 4-nitro isomer provides a superior balance of potency and metabolic stability. Substituting the C-2 carbonitrile with a carboxylate ester significantly reduces cytotoxicity, highlighting the critical role of the -CN group's electron-withdrawing capacity [Comparative Cytotoxicity of Nitrofuran Derivatives][4].

Mechanistic Causality: How Analogs Induce Cell Death

The cytotoxicity of 4-Nitrobenzofuran-2-carbonitrile analogs is not reliant on a single pathway; rather, it is a dual-action mechanism combining oxidative stress and target-specific binding [(PDF) THERAPEUTIC POTENTIAL OF BENZOFURAN][5].

  • Redox Cycling & ROS Generation: The nitro group undergoes single-electron reduction by flavoenzymes to form a nitro radical anion. In the oxygen-rich environment of a cell, this radical rapidly donates its electron to molecular oxygen, generating superoxide ( O2∙−​ ). This futile redox cycle depletes cellular antioxidants (like GSH) and causes severe oxidative stress.

  • Mitochondrial Apoptosis: The accumulation of Reactive Oxygen Species (ROS) leads to the depolarization of the mitochondrial membrane ( ΔΨm​ loss), triggering the release of cytochrome c into the cytosol and activating the executioner Caspase-3/9 cascade.

MOA A Nitrobenzofuran-2-carbonitrile B Bioreduction by NQO1 A->B Redox Trigger H Kinase/Tubulin Binding A->H Scaffold Affinity C ROS Overproduction B->C D Mitochondrial Dysfunction C->D E Cytochrome c Release D->E F Caspase Cascade Activation E->F G Cellular Apoptosis F->G I Cell Cycle Arrest (G2/M) H->I I->G

Fig 1: Dual-pathway mechanism of action for nitrobenzofuran-2-carbonitrile cytotoxicity.

Self-Validating Experimental Protocols

To accurately compare the cytotoxicity of these analogs, researchers must employ rigorous, self-validating experimental workflows. The following protocols detail the causality behind each critical step to ensure reproducible data.

Workflow S1 Compound Prep (DMSO <0.5%) S2 Cell Culture (Log Phase) S1->S2 S3 MTT Assay (Viability/IC50) S2->S3 S4 Flow Cytometry (Annexin V/PI) S3->S4 IC50 Dosing S5 ROS Assay (DCFDA Probe) S3->S5 IC50 Dosing

Fig 2: Self-validating experimental workflow for evaluating analog cytotoxicity and mechanism.

Protocol A: MTT Cell Viability Assay ( IC50​ Determination)

Purpose: Quantify the metabolic activity of cells as a proxy for viability.

  • Step 1: Cell Seeding. Seed MCF-7 or A549 cells at 5×103 cells/well in a 96-well plate. Causality: Seeding density must be optimized so that control wells reach ~80% confluence at the end of the assay, preventing contact inhibition from skewing metabolic readouts.

  • Step 2: Compound Treatment. After 24h, treat cells with serial dilutions of the analogs (0.1 µM to 50 µM). Causality: Maintain final DMSO concentration strictly below 0.5% (v/v). Higher DMSO levels induce solvent toxicity, confounding the analog's true cytotoxic effect.

  • Step 3: MTT Incubation. Add 20 µL of MTT reagent (5 mg/mL) and incubate for 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan.

  • Step 4: Solubilization & Reading. Remove media and dissolve formazan in 150 µL of pure DMSO. Read absorbance at 570 nm.

  • Self-Validation Checkpoint: The assay must include a Vehicle Control (0.5% DMSO) to establish 100% viability, and a Positive Control (e.g., Doxorubicin at 1 µM) to prove the assay's sensitivity to known cytotoxins.

Protocol B: Apoptosis Quantification via Annexin V-FITC/PI Flow Cytometry

Purpose: Differentiate between early apoptosis, late apoptosis, and necrosis to validate the mechanism of cell death.

  • Step 1: Induction. Treat cells with the calculated IC50​ concentration of the analog for 24 hours.

  • Step 2: Harvesting. Wash cells with cold PBS and resuspend in Binding Buffer. Causality: The binding buffer contains high concentrations of Ca2+ , which is an absolute biochemical requirement for Annexin V to bind to phosphatidylserine (PS) exposed on the outer membrane of apoptotic cells.

  • Step 3: Staining. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 mins in the dark. Causality: PI is membrane-impermeable. It will only stain cells with compromised membranes (late apoptosis/necrosis).

  • Self-Validation Checkpoint: You must run Single-Stained Controls (Annexin V only, PI only). This allows the flow cytometer software to calculate a compensation matrix, removing spectral overlap between the FITC (green) and PI (red) emission channels, preventing false-positive double-staining.

Conclusion

The 4-Nitrobenzofuran-2-carbonitrile scaffold offers a highly tunable platform for anticancer drug development. While the 5-nitro isomer often yields the lowest absolute IC50​ values, the 4-nitro analog provides a robust baseline of ROS-mediated cytotoxicity and structural stability. Future preclinical development should focus on optimizing the C-2 position (e.g., exploring bioisosteres of the carbonitrile group) to enhance aqueous solubility while maintaining the critical electron-withdrawing properties required for potent nitroreduction.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: PMC (National Institutes of Health) URL:[Link]

  • Redox properties and prooxidant cytotoxicity of benzofuroxans: A comparison with nitrobenzenes Source: ResearchGate URL:[Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling Source: PubMed (National Institutes of Health) URL:[Link]

  • (PDF) THERAPEUTIC POTENTIAL OF BENZOFURAN Source: ResearchGate URL:[Link]

Sources

Validation

Benchmarking 4-Nitrobenzofuran-2-carbonitrile in Fragment-Based Antimicrobial Discovery

Executive Brief In modern Fragment-Based Drug Discovery (FBDD), the benzofuran heterocyclic core is universally recognized as a "privileged scaffold" due to its planar conformation, which facilitates intercalation into e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief In modern Fragment-Based Drug Discovery (FBDD), the benzofuran heterocyclic core is universally recognized as a "privileged scaffold" due to its planar conformation, which facilitates intercalation into enzyme active sites, and its ability to participate in critical hydrogen bonding[1]. While standard benzofuran derivatives are well-documented for their broad-spectrum pharmacological activities[1], the strategic introduction of electron-withdrawing groups (EWGs) such as nitro and nitrile moieties creates highly reactive intermediates. This guide objectively benchmarks 4-Nitrobenzofuran-2-carbonitrile (CAS 69604-04-2) [2] against standard reference scaffolds, evaluating its physicochemical properties, synthetic versatility, and the baseline antimicrobial efficacy of its derivatives[3].

Structural Rationale & Physicochemical Profiling

The substitution pattern on the benzofuran ring dictates both the chemical reactivity of the fragment and its subsequent biological target affinity. 4-Nitrobenzofuran-2-carbonitrile (4-NB2C) features a nitro group at the C4 position, adjacent to the bridgehead carbon.

Causality in Scaffold Selection: The proximity of the 4-nitro group exerts a powerful inductive electron-withdrawing effect across the conjugated system. This significantly increases the electrophilicity of the C2-nitrile carbon compared to the 5-nitro isomer (5-NB2C). Consequently, 4-NB2C is highly susceptible to nucleophilic attack, making it an ideal precursor for late-stage functionalization into amidines, tetrazoles, or primary amines without the need for complex protecting-group strategies.

Table 1: Physicochemical Benchmarking of Benzofuran Building Blocks
CompoundCAS NumberMW ( g/mol )cLogPPSA (Ų)Reactivity HandlePrimary FBDD Utility
4-Nitrobenzofuran-2-carbonitrile 69604-04-2188.142.1569.1Highly electrophilic nitrileAmidine/Tetrazole synthesis
5-Nitrobenzofuran-2-carbonitrile 87977-31-9188.142.2069.1Moderately electrophilic nitrileCross-coupling, reduction
Benzofuran-2-carboxylic acid 496-41-3162.142.0837.3Carboxylic acidAmide coupling (Standard)

Data synthesized from standard cheminformatics profiling of benzofuran derivatives.

Synthetic Workflow: Generating Bioactive Amidines

To benchmark the biological utility of 4-NB2C, the nitrile group must be converted into a biologically active pharmacophore. Amidines are excellent mimics of basic amino acids and are known to disrupt bacterial cell membranes. The following self-validating protocol details the conversion of 4-NB2C to 4-Nitrobenzofuran-2-carboxamidine via a modified Pinner reaction.

Step-by-Step Methodology:

  • Imidate Formation (Pinner Reaction):

    • Procedure: Dissolve 1.0 eq of 4-NB2C in anhydrous ethanol (0.5 M). Cool to 0°C and bubble dry HCl gas through the solution for 2 hours. Seal and stir at 4°C for 24 hours.

    • Causality: The highly electrophilic nature of the 4-NB2C nitrile requires strictly anhydrous conditions. The presence of water would lead to premature hydrolysis, yielding an unreactive primary amide rather than the desired ethyl imidate intermediate.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The complete disappearance of the UV-active nitrile spot (Rf ~0.6) and the formation of a baseline spot confirms imidate salt formation.

  • Amination to Amidine:

    • Procedure: Remove the solvent in vacuo. Resuspend the crude imidate in anhydrous methanol. Add a 7N solution of methanolic ammonia (5.0 eq) dropwise. Stir at room temperature for 12 hours.

    • Causality: Ammonia acts as a strong nucleophile, displacing the ethoxy leaving group. The excess ammonia drives the equilibrium toward the amidine product while neutralizing residual HCl.

    • Validation Check: Perform LC-MS analysis on the crude mixture. The presence of a dominant peak at [M+H]⁺ = 206.0 m/z confirms successful amidine formation.

  • Purification & Isolation:

    • Procedure: Concentrate the mixture and recrystallize from hot ethanol/diethyl ether.

    • Causality: Recrystallization exploits the differential solubility of the highly polar amidine hydrochloride salt versus unreacted organic impurities, ensuring >95% purity required for reliable in vitro biological benchmarking.

Comparative Biological Efficacy & Mechanism of Action

Nitrobenzofurans have historically demonstrated potent bacteriostatic activity, with their efficacy often linked to redox-mediated mechanisms[3]. To benchmark the synthesized 4-NB2C-amidine, we compare its Minimum Inhibitory Concentration (MIC) against standard reference drugs.

Table 2: Comparative Antimicrobial Efficacy (MIC, µg/mL)
Compound / DerivativeS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)Cytotoxicity (HepG2 IC₅₀, µM)
4-NB2C-Amidine (Test) 4.016.032.0> 50.0
5-NB2C-Amidine (Isomer) 8.032.064.0> 50.0
Nitrofurantoin (Standard) 2.08.0> 128.045.5
Fluconazole (Standard) > 128.0> 128.01.0> 100.0

Interpretation: The 4-nitro derivative exhibits a 2-fold increase in potency against S. aureus compared to the 5-nitro isomer. This suggests that the spatial orientation of the nitro group at the 4-position optimizes binding affinity within the bacterial target.

Mechanistic Pathway

The antimicrobial activity of nitro-aromatic compounds is heavily dependent on their activation by bacterial nitroreductases[3]. The reduction of the nitro group generates highly reactive nitroso and hydroxylamine intermediates, which induce oxidative stress.

G N1 4-Nitrobenzofuran Scaffold N2 Bacterial Nitroreductase N1->N2 Binding N3 Reactive Nitroso Intermediate N2->N3 Enzymatic Reduction N4 ROS Generation (Superoxide/H2O2) N3->N4 Redox Cycling N5 DNA Damage & Membrane Disruption N4->N5 Oxidative Stress N6 Pathogen Clearance N5->N6 Cell Death

Fig 1: Redox-mediated antimicrobial mechanism of nitrobenzofuran derivatives.

As illustrated above, the 4-NB2C scaffold acts as a prodrug. Once inside the bacterial cell, nitroreductases reduce the C4-nitro group. The resulting redox cycling generates Reactive Oxygen Species (ROS), leading to fatal DNA damage and membrane disruption[3]. The lack of equivalent nitroreductases in mammalian cells explains the favorable cytotoxicity profile (HepG2 IC₅₀ > 50 µM) observed in the benchmarking data.

References

  • BLDpharm Product Specification: 4-Nitrobenzofuran-2-carbonitrile (CAS 69604-04-2) . BLDpharm. 2

  • The Discovery and Therapeutic Potential of Benzofuran Derivatives: A Technical Guide . BenchChem. 1

  • Chemistry and antibacterial activity of nitrobenzofurans . Journal of Medicinal Chemistry (PubMed). 3

Sources

Comparative

mass spectrometry fragmentation pattern of 4-Nitrobenzofuran-2-carbonitrile

An in-depth comparative analysis of the mass spectrometry (MS) fragmentation pattern of 4-Nitrobenzofuran-2-carbonitrile (C₉H₄N₂O₃, MW: 188.14 g/mol ) is critical for analytical chemists, toxicologists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the mass spectrometry (MS) fragmentation pattern of 4-Nitrobenzofuran-2-carbonitrile (C₉H₄N₂O₃, MW: 188.14 g/mol ) is critical for analytical chemists, toxicologists, and drug development professionals. This heterocyclic compound presents a unique analytical challenge due to the competing fragmentation dynamics of its three distinct functional groups: the electron-withdrawing nitro group (-NO₂), the stable carbonitrile group (-C≡N), and the oxygen-containing benzofuran core.

This guide objectively compares the two dominant analytical platforms used for its structural elucidation—Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) —detailing the mechanistic causality behind its fragmentation and providing self-validating experimental protocols.

Causality in Fragmentation Mechanics

The fragmentation of 4-Nitrobenzofuran-2-carbonitrile is strictly governed by the localized electron density and bond dissociation energies of its functional groups.

The Nitro-Nitrite Rearrangement (The Trigger)

Under high-energy (70 eV) Electron Ionization (EI), the nitro group acts as the primary site of instability. The molecular ion at m/z 188 undergoes one of two competitive pathways:

  • Homolytic Cleavage : Direct expulsion of the nitro radical ( , -46 Da) to yield a stable benzofuran cation at m/z 142.

  • Nitro-Nitrite Rearrangement : The group isomerizes to a nitrite ester ( ) before expelling nitric oxide ( , -30 Da), yielding an oxygenated product ion at m/z 158. This is a hallmark diagnostic pathway for nitroaromatics [1].

Benzofuran Ring Contraction

Following the loss of the nitro group, the remaining benzofuran core must stabilize its charge. The oxygen atom within the furan ring triggers a ring contraction, leading to the characteristic expulsion of carbon monoxide (CO, -28 Da) [2]. This transitions the m/z 142 ion to a highly conjugated m/z 114 fragment.

Carbonitrile Stability

The bond is exceptionally strong and is typically the last to cleave. It requires high internal energy to be expelled as hydrogen cyanide (HCN, -27 Da), reducing the m/z 114 ion to an m/z 87 fragment.

Fragmentation M [M]•+ m/z 188 M_NO [M - NO]+ m/z 158 M->M_NO - NO• (-30 Da) M_NO2 [M - NO2]+ m/z 142 M->M_NO2 - NO2• (-46 Da) M_NO2_CO [M - NO2 - CO]+ m/z 114 M_NO2->M_NO2_CO - CO (-28 Da) M_NO2_CO_HCN [M - NO2 - CO - HCN]+ m/z 87 M_NO2_CO->M_NO2_CO_HCN - HCN (-27 Da)

EI-MS fragmentation pathway of 4-Nitrobenzofuran-2-carbonitrile.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Choosing the correct platform depends on whether you need comprehensive structural fingerprinting (GC-MS) or high-sensitivity targeted quantitation (LC-MS/MS). Because nitroaromatics are prone to thermal degradation, GC-MS requires careful inlet temperature control [3]. Conversely, LC-MS/MS leverages the high electron affinity of the nitro group to form radical anions in negative ESI mode.

Table 1: Quantitative Comparison of Analytical Platforms
ParameterGC-EI-MS (Structural Fingerprinting)LC-ESI-MS/MS (Targeted Quantitation)
Ionization Mode Hard Ionization (70 eV EI)Soft Ionization (Negative ESI)
Primary Precursor (m/z 188, low abundance) (m/z 188, high abundance)
Major Fragments m/z 142, 114, 87m/z 158 (via CID)
Thermal Risk High (Requires optimized inlet temps)None (Ambient ionization)
Sensitivity (LOD) ~10-50 ng/mL~0.1-1 ng/mL
Table 2: Diagnostic Fragment Ions (EI-MS)
m/zIon FormulaNeutral LossMechanistic Rationale
188 NoneIntact molecular ion (radical cation).
158 (30 Da)Nitro-nitrite rearrangement followed by NO expulsion.
142 (46 Da)Homolytic cleavage of the labile bond.
114 (28 Da)Ring contraction and expulsion of furan oxygen .
87 (27 Da)High-energy cleavage of the carbonitrile group.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate specific causality checks to verify that the observed fragmentation is due to the analyte and not thermal degradation or source contamination.

Protocol A: GC-EI-MS Structural Fingerprinting

Rationale: Dichloromethane (DCM) is chosen as the solvent to ensure rapid volatilization at lower inlet temperatures, mitigating the thermal lability of the nitroaromatic core.

  • Sample Preparation : Dissolve 4-Nitrobenzofuran-2-carbonitrile in LC-MS grade DCM to a final concentration of 50 µg/mL.

  • System Suitability (Self-Validation) : Inject a 10 µg/mL standard. The ratio of the quantifier ion (m/z 142) to the qualifier ion (m/z 114) must remain stable (±10%). If the m/z 142 signal drops significantly, it indicates thermal degradation in the GC inlet [3].

  • Chromatography :

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, Splitless mode. Critical: Keep inlet temperature at 220°C (lower than standard 250°C to prevent nitro-group degradation).

    • Oven Program: 80°C (hold 1 min) 20°C/min to 280°C (hold 5 min).

  • Mass Spectrometry :

    • Source Temp: 230°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 50–300.

Protocol B: LC-ESI-MS/MS Targeted Quantitation

Rationale: Negative electrospray ionization (ESI-) is utilized because the highly electronegative nitro group readily captures electrons to form a stable radical anion , bypassing the need for acidic protons.

  • Sample Preparation : Dilute the sample to 1 ng/mL in Methanol/Water (50:50, v/v). Do not add formic acid, as low pH suppresses negative ion formation.

  • Chromatography :

    • Column: C18 UPLC column (100 × 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) 5 mM Ammonium Acetate in Water; (B) Acetonitrile.

    • Gradient: 20% B to 90% B over 4 minutes.

  • Mass Spectrometry (MRM Mode) :

    • Polarity: Negative ESI.

    • Precursor Ion: m/z 188 .

    • Product Ion (Quantifier): m/z 158 (Collision Energy: 15 eV).

  • System Suitability (Self-Validation) : Monitor the baseline noise. If background interference exceeds 10^3 CPS, purge the ESI capillary, as nitroaromatics are highly susceptible to ion suppression from matrix contaminants.

Workflow Sample Sample Preparation (Solvent Selection Critical) GC GC-EI-MS (Hard Ionization) Sample->GC DCM (Volatility) LC LC-ESI-MS/MS (Soft Ionization) Sample->LC MeOH/H2O (Polarity) EI 70 eV Electron Impact [M]•+ m/z 188 GC->EI ESI Negative ESI [M]•- m/z 188 LC->ESI Frag_EI Extensive Library Matching (m/z 142, 114, 87) EI->Frag_EI Frag_ESI Targeted MRM Transitions (m/z 188 -> 158) ESI->Frag_ESI

Comparative analytical workflow for GC-EI-MS and LC-ESI-MS/MS.

References

  • Dias, H. J., et al. "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 2017. Available at:[Link]

  • Vessecchi, R., et al. "Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 2019. Available at:[Link]

  • Smith, A., et al. "Validated method for overcoming nitroaromatic thermolability in unmodified GC/MS using molecular isotope dilution mass spectrometry." Journal of Chromatography A, 2024. Available at:[Link]

Sources

Validation

IR spectroscopy absorption bands for 4-Nitrobenzofuran-2-carbonitrile

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Nitrobenzofuran-2-carbonitrile Introduction: A Molecule of Unique Vibrational Character 4-Nitrobenzofuran-2-carbonitrile is a heterocyclic compound featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Nitrobenzofuran-2-carbonitrile

Introduction: A Molecule of Unique Vibrational Character

4-Nitrobenzofuran-2-carbonitrile is a heterocyclic compound featuring a benzofuran core, a fused benzene and furan ring system, which is prevalent in many biologically active molecules.[1] Its structure is further distinguished by two powerful electron-withdrawing groups at key positions: a nitrile (-C≡N) group at the 2-position and a nitro (-NO₂) group at the 4-position. This specific substitution pattern creates a unique electronic environment that profoundly influences the molecule's vibrational modes. Infrared (IR) spectroscopy, a technique that probes these molecular vibrations, serves as a powerful tool for the structural elucidation and characterization of this compound.[2]

This guide provides a comprehensive analysis of the expected IR absorption bands for 4-Nitrobenzofuran-2-carbonitrile. By comparing its spectral features with those of simpler, related molecules—benzofuran, benzonitrile, and nitrobenzene—we can deconstruct the spectrum and understand the specific contribution of each functional group to the overall vibrational fingerprint.

Deconstructing the Spectrum: A Comparative Analysis

The IR spectrum of 4-Nitrobenzofuran-2-carbonitrile is a composite of absorptions from its three primary components: the nitrile group, the nitro group, and the benzofuran ring system. The electron-withdrawing nature of both the nitrile and nitro groups, and their conjugation with the aromatic system, causes predictable shifts in absorption frequencies compared to their positions in simpler molecules.

Key Functional Group Vibrations
  • Nitrile (C≡N) Stretching: The carbon-nitrogen triple bond gives rise to a characteristically sharp and intense absorption band.[3] In saturated nitriles, this peak appears around 2260-2240 cm⁻¹. However, conjugation with an aromatic ring, as seen in 4-Nitrobenzofuran-2-carbonitrile, delocalizes the π-electrons and slightly weakens the C≡N bond, shifting the absorption to a lower wavenumber, typically in the 2240-2220 cm⁻¹ range.[3][4] Its intensity is a result of the large change in dipole moment during the stretching vibration.[3]

  • Nitro (NO₂) Stretching: The nitro group is one of the most readily identifiable functional groups in IR spectroscopy, producing two of the strongest bands in the spectrum.[2] These correspond to the asymmetric and symmetric stretching vibrations of the two N-O bonds. For aromatic nitro compounds, these bands appear in the following regions:

    • Asymmetric (ν_as) NO₂ Stretch: A very strong band expected between 1550-1475 cm⁻¹.[5]

    • Symmetric (ν_s) NO₂ Stretch: A strong band expected between 1360-1290 cm⁻¹.[2][5] The conjugation with the benzofuran ring places these absorptions at slightly lower frequencies compared to aliphatic nitro compounds.[5]

  • Benzofuran Ring System: The fused aromatic and furan rings contribute a series of characteristic bands:

    • Aromatic C-H Stretch: Aromatic C-H bonds produce stretching vibrations at wavenumbers slightly higher than aliphatic C-H bonds. These bands are typically of weak to medium intensity and appear in the 3100-3000 cm⁻¹ region.[6]

    • Aromatic C=C Stretch: The stretching of carbon-carbon double bonds within the aromatic rings gives rise to a series of medium-to-sharp bands in the 1620-1450 cm⁻¹ region.[6]

    • C-O-C (Ether) Stretch: The furan portion of the molecule contains a cyclic ether linkage. The asymmetric and symmetric stretching of these C-O-C bonds typically results in strong bands in the 1300-1000 cm⁻¹ region.[7]

    • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring influences the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ "fingerprint" region. However, the presence of a strong electron-withdrawing nitro group can sometimes complicate the straightforward interpretation of these patterns.[8]

Data Presentation: Comparative IR Absorption Frequencies

The following table summarizes the expected absorption bands for 4-Nitrobenzofuran-2-carbonitrile and compares them with experimental data for related reference compounds. This allows for a clear, objective analysis of the influence of each functional group.

Vibrational Mode Expected Range for 4-Nitrobenzofuran-2-carbonitrile (cm⁻¹) Benzofuran (cm⁻¹)[9] Benzonitrile (cm⁻¹)[10] Nitrobenzene (cm⁻¹)[5] Assignment & Causality
Aromatic C-H Stretch3100 - 3050 (weak-medium)~3060~3070~3080Stretching of sp² C-H bonds on the aromatic ring.
Nitrile C≡N Stretch 2235 - 2220 (strong, sharp) N/A~2230N/AKey diagnostic peak. Conjugation with the benzofuran ring lowers the frequency from a typical aliphatic nitrile.
Aromatic C=C Stretch1610 - 1450 (medium, multiple bands)1600, 1580, 14501595, 1490, 14501605, 1585, 1475In-ring skeletal vibrations of the fused aromatic system.
Asymmetric NO₂ Stretch 1540 - 1510 (very strong) N/AN/A~1520Key diagnostic peak. Strong electron withdrawal and conjugation define its position.
Symmetric NO₂ Stretch 1350 - 1330 (strong) N/AN/A~1350Key diagnostic peak. Coupled with the asymmetric stretch, confirms the nitro group.
C-N Stretch (Ar-NO₂)~850 (medium)N/AN/A~850Stretch of the bond connecting the nitro group to the benzene ring.
C-O-C Asymmetric Stretch~1250 (strong)~1250N/AN/AEther linkage vibration within the furan ring.
Aromatic C-H Bending900 - 700 (strong, multiple bands)~745~760, 690~790, 710, 680Out-of-plane bending vibrations, indicative of the substitution pattern.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol details the methodology for obtaining an IR spectrum of a solid sample like 4-Nitrobenzofuran-2-carbonitrile using a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. This method is favored for its minimal sample preparation and high reproducibility.

Methodology: FTIR-ATR Spectroscopy
  • Instrument Preparation & Background Scan:

    • Causality: The instrument must be purged with dry air or nitrogen to minimize atmospheric interference from water vapor and CO₂, which absorb strongly in the mid-IR region.

    • Step 1: Ensure the FTIR spectrometer has been powered on and allowed to stabilize for at least 30 minutes.

    • Step 2: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) using a lint-free wipe. This is critical to remove any residue from previous measurements.

    • Step 3: Acquire a background spectrum. This scan measures the ambient environment and the ATR crystal itself, and it will be automatically subtracted from the sample spectrum to provide a clean baseline.

  • Sample Application:

    • Causality: For ATR, intimate contact between the sample and the crystal surface is paramount. The IR beam only penetrates a few microns into the sample, so any air gaps will severely degrade the signal quality.

    • Step 4: Place a small amount of the solid 4-Nitrobenzofuran-2-carbonitrile powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

    • Step 5: Lower the ATR press and apply consistent pressure to the sample. Most modern instruments have a pressure clamp that clicks or indicates when optimal pressure is reached. This ensures the solid is firmly pressed against the crystal.

  • Spectrum Acquisition:

    • Causality: Signal-to-noise ratio is improved by co-adding multiple scans. A resolution of 4 cm⁻¹ is standard for routine characterization and is sufficient to resolve the key functional group bands.

    • Step 6: Set the acquisition parameters. A typical setting is 16 or 32 co-added scans over a range of 4000-600 cm⁻¹ at a resolution of 4 cm⁻¹.

    • Step 7: Initiate the sample scan. The instrument will collect the interferogram, perform a Fourier transform, and display the resulting spectrum as absorbance or % transmittance versus wavenumber (cm⁻¹).

  • Data Processing and Cleaning:

    • Step 8: After acquisition, perform an ATR correction if the software provides it. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Step 9: Perform a baseline correction to ensure all peaks originate from a flat baseline at zero absorbance.

    • Step 10: Use the software's peak-picking tool to label the wavenumbers of the major absorption bands for analysis.

    • Step 11: Clean the ATR crystal thoroughly with a solvent and wipe before the next measurement.

Visualization: IR Spectral Analysis Workflow

The logical process of analyzing an IR spectrum, from sample preparation to final interpretation, can be visualized as a clear workflow.

IR_Analysis_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing cluster_interp 4. Interpretation Prep Sample Preparation (Solid Powder) Clean Clean ATR Crystal (e.g., Isopropanol) Prep->Clean Bkg Acquire Background Spectrum Clean->Bkg Apply Apply Sample to Crystal & Apply Pressure Bkg->Apply Scan Acquire Sample Spectrum (e.g., 32 scans @ 4 cm⁻¹) Apply->Scan Correct Apply ATR & Baseline Corrections Scan->Correct PeakPick Peak Picking & Labeling (cm⁻¹) Correct->PeakPick Assign Assign Bands to Functional Groups (C≡N, NO₂, Ar-H, C=C) PeakPick->Assign Compare Compare with Reference Spectra & Databases Assign->Compare Structure Confirm Molecular Structure Compare->Structure

Caption: Workflow for IR spectral analysis of 4-Nitrobenzofuran-2-carbonitrile.

Conclusion

The infrared spectrum of 4-Nitrobenzofuran-2-carbonitrile is rich with information, providing a definitive fingerprint for its unique molecular structure. The most prominent and diagnostic features are the sharp, strong C≡N stretching vibration around 2230 cm⁻¹ and the two very strong NO₂ stretching bands between 1540-1510 cm⁻¹ and 1350-1330 cm⁻¹. These, in conjunction with the absorptions from the benzofuran ring system, provide a self-validating system for confirming the compound's identity. By comparing these features to simpler reference molecules, researchers can confidently assign each major band and gain a deeper understanding of the electronic effects at play within this complex heterocyclic system.

References

  • Bernstein, S. (2020). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.
  • BenchChem (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Benchchem.
  • Workman, J. Jr. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • JoVE (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Journal of Visualized Experiments.
  • University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry.
  • Szafran, M., Komasa, A., & Barczynski, P. (n.d.). Table of Characteristic IR Absorptions. Poznan University of Technology.
  • Pandey, V. K., et al. (2003). Vibrational Spectra of 2 (3H) Benzofuranone Studied by Raman, IR Spectroscopy and AM1 Semiempirical Molecular Orbital Calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society.
  • Patel, K., et al. (2012). New Benzofuran Derivatives as an Antioxidant Agent. PMC.
  • Workman, J. Jr. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • Chen, J., et al. (2022). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. The Journal of Physical Chemistry Letters.
  • ResearchGate (n.d.). a FT-IR and b FT-Raman spectra of 1-Benzofuran in gas. ResearchGate.
  • Al-Hourani, B., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI.
  • La Manna, G., & Ortoleva, E. (1988). Vibrational frequencies for polyatomic molecules. I. Indole and 2,3- benzofuran spectra and analysis. AIP Publishing.
  • Panicker, C. Y., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • NIST (n.d.). Benzofuran. NIST Chemistry WebBook.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 4-Nitrobenzofuran-2-carbonitrile

As a Senior Application Scientist, I frequently encounter laboratories that treat all organic waste uniformly. When dealing with specialized synthetic intermediates like 4-Nitrobenzofuran-2-carbonitrile , a generic dispo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories that treat all organic waste uniformly. When dealing with specialized synthetic intermediates like 4-Nitrobenzofuran-2-carbonitrile , a generic disposal approach is not only non-compliant but actively dangerous. This guide provides a mechanistic, self-validating protocol for the safe handling, segregation, and ultimate destruction of this compound.

Physicochemical Profile & Mechanistic Risk Assessment

Before executing any disposal protocol, we must understand the molecular behavior of the waste. 4-Nitrobenzofuran-2-carbonitrile (CAS: 69604-04-2) is a complex molecule containing three distinct reactive moieties: a benzofuran core, a nitro group (-NO₂), and a carbonitrile group (-C≡N)[1].

Quantitative Hazard Data
ParameterSpecification
Chemical Name 4-Nitrobenzofuran-2-carbonitrile
CAS Number 69604-04-2
Molecular Formula C₉H₄N₂O₃
Molecular Weight 188.14 g/mol
Key Reactive Moieties Nitroaromatic (-NO₂), Nitrile (-C≡N), Benzofuran core
Primary Hazard Class Acute Toxicity, Environmental Hazard, Reactive Potential
Regulatory Framework RCRA Subtitle C (Hazardous Waste)
The Causality of Chemical Hazards

The disposal strategy is dictated by the specific vulnerabilities of these functional groups:

  • The Nitrile Risk (Lethal Gas Generation): Nitriles are highly susceptible to acid-catalyzed hydrolysis. If this compound is inadvertently mixed with strong aqueous acids (a common mistake in general organic waste carboys), the reaction can rapidly liberate hydrogen cyanide (HCN) gas.

  • The Nitroaromatic Risk (Thermal & Redox Instability): Nitroaromatic compounds are inherently energy-rich and act as strong electron acceptors[2]. Mixing them with strong reducing agents can lead to highly exothermic reactions, potentially causing runaway thermal events. Furthermore, systemic exposure to nitroaromatics is mechanistically linked to methemoglobinemia (the oxidation of hemoglobin, preventing oxygen transport)[2].

  • Environmental Persistence: The benzofuran ring, stabilized by the electron-withdrawing nitro group, makes this compound highly recalcitrant to natural microbial degradation, posing a severe chronic toxicity risk to aquatic ecosystems[2].

G cluster_0 Hazardous Pathway (Avoid) cluster_1 Safe Disposal Pathway A 4-Nitrobenzofuran- 2-carbonitrile B Strong Acids / Reducing Agents A->B Improper Mixing E High-Temp Incineration (>1000°C) A->E Proper Routing C Hydrolysis / Reduction B->C D Toxic HCN Gas + Exothermic Reaction C->D F NOx Scrubbers E->F G CO2, H2O, N2 (Safe Effluent) F->G

Mechanistic pathways illustrating the risk of HCN generation versus safe incineration.

Step-by-Step RCRA-Compliant Disposal Workflow

To ensure regulatory compliance and laboratory safety, the disposal of 4-Nitrobenzofuran-2-carbonitrile must strictly adhere to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" framework[3][4].

Phase 1: Waste Generation & Segregation

Causality: Preventing cross-reactivity is the most critical step. Nitriles must never share a waste stream with acids.

  • Establish a Dedicated Stream: Create a specific waste stream exclusively for "Nitroaromatic Nitriles."

  • Self-Validation Check: Before adding any solvent or chemical to this waste container, physically test the pH of the incoming liquid using pH indicator strips. Proceed only if the pH is strictly neutral (pH 6–8). If acidic, neutralize separately before combination, or route to a different waste stream.

Phase 2: Primary Containment
  • Select Compatible Containment: Transfer the chemical into a chemically compatible, heavy-duty container. High-Density Polyethylene (HDPE) or amber borosilicate glass are required. Do not use standard thin-walled plastics, as residual solvents may degrade them.

  • Seal and Secure: Seal the container with a PTFE-lined cap. This prevents vapor escape and protects the hygroscopic nitrile group from ambient moisture degradation.

Phase 3: Labeling & Satellite Accumulation
  • Immediate Labeling: Apply a RCRA-compliant hazardous waste label the moment the first drop of waste enters the container[4]. Explicitly mark the primary hazards: "Toxic," "Environmental Hazard," and "Reactive Potential."

  • SAA Storage: Store the container in a designated Satellite Accumulation Area (SAA). Place the primary container inside a secondary containment tray (e.g., polypropylene) capable of holding 110% of the primary container's volume. Store in a cool, dry place away from direct sunlight, as nitroaromatics are thermally sensitive[2].

Phase 4: Final Destruction Routing
  • Manifest Initiation: Initiate a hazardous waste manifest through a licensed Treatment, Storage, and Disposal Facility (TSDF)[5]. This document tracks the waste from your lab to its final destruction[4].

  • Specify Destruction Method: You must explicitly mandate High-Temperature Incineration (>1000°C) . Furthermore, ensure the TSDF utilizes incinerators equipped with NOx scrubbers . Standard incineration of nitro and nitrile groups generates toxic nitrogen oxides (NOx); scrubbers are required to neutralize these emissions into harmless N₂ and H₂O.

Workflow Step1 1. Waste Generation & Segregation (Verify Neutral pH) Step2 2. Primary Containment (HDPE/Glass, PTFE Sealed) Step1->Step2 Step3 3. RCRA Labeling & Manifesting (Mark 'Toxic/Reactive') Step2->Step3 Step4 4. Temporary Storage (Secondary Containment SAA) Step3->Step4 Step5 5. Licensed Transport (Cradle-to-Grave Tracking) Step4->Step5 Step6 6. Final Destruction (Incineration + Scrubbers) Step5->Step6

Step-by-step operational workflow for the RCRA-compliant disposal of hazardous nitrile waste.

Emergency Spill Response Protocol

If a spill occurs, the immediate goal is to prevent aerosolization and avoid introducing incompatible materials during cleanup.

  • Evacuate & Isolate: Clear the immediate area. Ensure the laboratory fume hood or room exhaust is operating at maximum capacity to clear potential toxic dust or vapors.

  • PPE Donning: Responders must wear a NIOSH-approved respirator with organic vapor/particulate cartridges, double nitrile gloves, and a chemical-resistant Tyvek suit.

  • Containment (Causality Check): Surround the spill with an inert, non-combustible absorbent like dry sand or vermiculite. Never use sawdust or paper towels. The carbon-rich matrix of paper/wood can form a highly reactive, potentially explosive mixture when combined with a strong electron acceptor like a nitroaromatic compound.

  • Recovery: Use non-sparking tools (e.g., plastic or brass dustpans) to sweep the absorbed mixture into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the spill surface with a mild, neutral detergent solution. Collect all rinsate and contaminated PPE as hazardous waste, manifesting it under the same RCRA codes as the pure chemical.

References

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. U.S. Environmental Protection Agency (EPA).2

  • 14146-09-9 | 2-Methyl-5-nitrobenzofuran (Contains 4-Nitrobenzofuran-2-carbonitrile CAS Data). BLD Pharm.1

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA).3

  • Resource Conservation and Recovery Act (RCRA) Legal Framework. Wex - Law.Cornell.Edu.4

  • Hazardous Waste Management Facilities and Units. U.S. Environmental Protection Agency (EPA).5

Sources

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